6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKXSZPYNGPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delineates two primary synthetic strategies, commencing with the preparation of the crucial intermediate, 4,5-dichloro-2-aminophenol. Each synthetic route is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on experimental choices and potential challenges. The guide is structured to provide researchers and drug development professionals with a thorough understanding of the chemical principles and practical considerations necessary for the successful synthesis of this important benzoxazine derivative.
Introduction: The Significance of the Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents. Dihydro-2H-1,4-benzoxazine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The incorporation of a dichlorinated benzene ring, as in this compound, can significantly modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making it a valuable target for drug discovery programs.
This guide will focus on the practical synthesis of this compound, providing a detailed roadmap for its preparation from readily available starting materials.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches for the formation of the oxazine ring.
Caption: Retrosynthetic analysis of this compound.
Disconnection A suggests a direct cyclization of 4,5-dichloro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane. This approach is atom-economical but can sometimes be challenging due to competing N- and O-alkylation and potential polymerization.
Disconnection B involves a two-step sequence: acylation of 4,5-dichloro-2-aminophenol with a haloacetyl halide to form an intermediate N-(2-hydroxy-4,5-dichlorophenyl)-2-haloacetamide, followed by an intramolecular Williamson ether synthesis to close the oxazine ring. This method offers greater control over the regioselectivity of the cyclization.
Both strategies hinge on the availability of the key precursor, 4,5-dichloro-2-aminophenol . Therefore, the synthesis of this intermediate will be addressed first.
Synthesis of the Key Intermediate: 4,5-dichloro-2-aminophenol
The synthesis of 4,5-dichloro-2-aminophenol can be efficiently achieved in two steps from the commercially available 3,4-dichlorophenol.
Step 1: Nitration of 3,4-dichlorophenol to 4,5-dichloro-2-nitrophenol
The regioselective nitration of 3,4-dichlorophenol is directed by the activating hydroxyl group to the ortho position.
Caption: Nitration of 3,4-dichlorophenol.
Expertise & Experience: The choice of nitrating agent and reaction conditions is critical to achieve high regioselectivity and yield. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating system for activated aromatic compounds. Careful temperature control is necessary to prevent over-nitration and the formation of undesired isomers.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3,4-dichlorophenol in a suitable solvent (e.g., dichloromethane or glacial acetic acid) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and water.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,5-dichloro-2-nitrophenol.
Trustworthiness: The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR). Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Reduction of 4,5-dichloro-2-nitrophenol to 4,5-dichloro-2-aminophenol
The nitro group of 4,5-dichloro-2-nitrophenol can be reduced to an amine using various established methods. Catalytic hydrogenation is a clean and efficient method.
Caption: Reduction of the nitro group.
Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency and the clean nature of the reaction, producing water as the only byproduct. Alternatively, reduction with a metal in acidic media, such as iron in hydrochloric acid, is a classic and cost-effective method. The choice of method may depend on the available equipment and scale of the reaction.
Experimental Protocol (Catalytic Hydrogenation):
-
To a solution of 4,5-dichloro-2-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4,5-dichloro-2-aminophenol, which can be used in the next step without further purification or can be recrystallized if necessary.
Synthesis of this compound
With the key intermediate, 4,5-dichloro-2-aminophenol, in hand, we can now proceed to the construction of the 1,4-benzoxazine ring.
Strategy 1: Direct Cyclization with 1,2-dibromoethane
This one-pot approach involves the direct reaction of 4,5-dichloro-2-aminophenol with 1,2-dibromoethane in the presence of a base.
Caption: One-pot synthesis via direct cyclization.
Experimental Protocol:
-
To a solution of 4,5-dichloro-2-aminophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of a base, typically potassium carbonate (K₂CO₃).
-
Add 1,2-dibromoethane to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Strategy 2: Two-Step Acylation and Intramolecular Cyclization
This strategy provides a more controlled approach to the synthesis of the target molecule.
The amino group of 4,5-dichloro-2-aminophenol is first acylated with chloroacetyl chloride.
Caption: Acylation of 4,5-dichloro-2-aminophenol.
Experimental Protocol:
-
Suspend 4,5-dichloro-2-aminophenol in a suitable solvent such as chloroform or dichloromethane.
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the suspension.
-
Cool the mixture to 0 °C and slowly add chloroacetyl chloride dropwise with vigorous stirring.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-hydroxy-4,5-dichlorophenyl)-2-chloroacetamide.[5]
The intermediate chloroacetamide undergoes an intramolecular Williamson ether synthesis in the presence of a base to form the desired 1,4-benzoxazine ring.
Caption: Intramolecular cyclization and subsequent reduction.
Experimental Protocol:
-
Dissolve the N-(2-hydroxy-4,5-dichlorophenyl)-2-chloroacetamide in a suitable solvent like acetone or DMF.
-
Add a base, such as potassium carbonate, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude 6,7-dichloro-2H-1,4-benzoxazin-3(4H)-one.
-
The resulting lactam can be reduced to the target this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Characterization
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
Table 1: Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (in CDCl₃) |
| 4,5-dichloro-2-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | δ 7.5-8.0 (Ar-H), δ 10.0-11.0 (OH) |
| 4,5-dichloro-2-aminophenol | C₆H₅Cl₂NO | 178.02 | δ 6.5-7.0 (Ar-H), δ 4.0-5.0 (NH₂ and OH) |
| This compound | C₈H₇Cl₂NO | 204.05 | δ 6.7-7.0 (Ar-H, 2H), δ 4.2-4.4 (O-CH₂), δ 3.4-3.6 (N-CH₂), δ 3.8-4.2 (NH) |
Note: The expected ¹H NMR signals are approximate and may vary depending on the solvent and other experimental conditions. The signals for the protons on the oxazine ring of the target molecule are expected to be triplets.
Conclusion
This technical guide has outlined two viable and robust synthetic routes for the preparation of this compound. The choice between the direct cyclization and the two-step acylation-cyclization strategy will depend on the specific requirements of the researcher, including scale, desired purity, and available reagents. By providing detailed experimental protocols and insights into the underlying chemical principles, this guide serves as a valuable resource for chemists engaged in the synthesis of novel benzoxazine derivatives for applications in drug discovery and materials science.
References
- Alper-Hayta, S., et al. (2008). Synthesis and antimicrobial activity of new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives. Journal of Chemical and Pharmaceutical Research, 43(6), 1216-1221.
- CIR (Cosmetic Ingredient Review). (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
- Kotha, S., Bindra, V., & Kuki, A. (1994).
- Li, J., et al. (2011). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Tetrahedron Letters, 52(39), 5044-5047.
- Méndez-Rojas, M. A., et al. (2018). Design, synthesis, and biological evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 114-127.
- Patel, M. B., & Patel, N. B. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
- Piao, Z. T., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221.
-
PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]
- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-242.
- Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
- Tustian, A. D., et al. (2018). Development of a novel affinity chromatography resin for platform purification of bispecific antibodies with modified protein a binding avidity. mAbs, 10(2), 258-270.
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
- Wu, X. F., et al. (2014). Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides and Paraformaldehyde. The Journal of Organic Chemistry, 79(21), 10410-10416.
- Yan, G., et al. (2019). The synthesis of various N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Chinese Chemical Society, 66(11), 1339-1347.
- Zuo, X., et al. (2008). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1285.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a multitude of applications, from the development of high-performance thermosetting polymers (polybenzoxazines) to its role as a core structure in pharmacologically active agents. The strategic placement of substituents on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific, dichlorinated derivative: 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine . We will detail a logical synthetic pathway, elucidate its structural characterization through modern spectroscopic techniques, discuss its chemical properties, and provide essential safety protocols. This document serves as a foundational resource for researchers intending to synthesize, characterize, or utilize this compound in materials science or drug discovery endeavors.
Rationale and Molecular Overview
The introduction of halogen atoms, particularly chlorine, into organic scaffolds is a time-tested strategy in medicinal chemistry and materials science. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of benzoxazine monomers, chlorine substituents are known to enhance the fire and heat resistance of the resulting polymers. The 6,7-dichloro substitution pattern on the 3,4-dihydro-2H-1,4-benzoxazine core creates a molecule with distinct electronic properties, offering a unique building block for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. Note that while a CAS number for this specific isomer was not found in public databases, its properties can be reliably calculated or inferred from closely related analogs.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₇Cl₂NO | Calculated |
| Molecular Weight | 204.06 g/mol | Calculated |
| CAS Number | Not Assigned | Searched |
| Appearance | Expected to be an off-white to light brown solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Acetone) and poorly soluble in water. | Inferred |
Synthesis and Purification
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved via the cyclization of a 2-aminophenol derivative. For the target compound, the logical precursor is 4,5-dichloro-2-aminophenol. The cyclization can be accomplished by reaction with a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from the commercially available 1,2-dichloro-4,5-dinitrobenzene, involving reduction of the nitro groups followed by cyclization.
An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. While experimental data for this specific molecule is not widely published, this guide offers a robust framework for its identification and characterization.
Molecular Structure and Expected Spectroscopic Features
This compound is a heterocyclic compound featuring a benzene ring fused to a morpholine ring, with two chlorine atoms substituting the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Caption: General Workflow for Spectroscopic Analysis.
Sample Preparation
-
NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
MS: For Electron Impact (EI), a dilute solution in a volatile solvent is required. For Electrospray Ionization (ESI), a solution in a polar solvent like methanol or acetonitrile is suitable.
-
IR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.
Data Acquisition
Standard acquisition parameters on modern spectrometers are generally sufficient. For NMR, 2D experiments such as COSY and HSQC can be invaluable for unambiguous assignment of proton and carbon signals.
Data Interpretation
The acquired spectra should be compared with the predicted data in this guide. Any significant deviations may indicate the presence of impurities or an alternative molecular structure.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers are equipped with a strong foundation for the identification and characterization of this compound. The provided workflows and data tables serve as a practical resource for experimental design and data interpretation in the fields of chemical synthesis and drug discovery.
References
-
Petrakova, V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link] [1][2]2. Preprints.org. (2020). Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Available at: [Link] [3]3. ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link] [4]4. ResearchGate. (2020). The results of 1Н and 13C NMR spectroscopy of benzoxazine monomers. Available at: [Link] 5. ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available at: [Link] [5]6. Semantic Scholar. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Available at: [Link] [6]7. ResearchGate. (n.d.). 13C-NMR spectra of benzoxazine monomer (BZ-Cy-al). Available at: [Link] [7]8. ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link] [8]9. ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e]o[1][3]xazine. Available at: [Link] [9]10. ElectronicsAndBooks. (n.d.). Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase t. Available at: [Link] 11. National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Available at: [Link] [10]12. ResearchGate. (n.d.). Synthesis and Crystal Structure of N -Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2 H -1,4-benzoxazine. Available at: [Link] [11]13. RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available at: [Link] [12]14. SpectraBase. (n.d.). 2H-1,4-benzoxazine-6-carboxylic acid, 3,4-dihydro-3-oxo-. Available at: [Link] [13]15. ResearchGate. (n.d.). (PDF) 3,3′-Ethylenebis(3,4-dihydro-6-chloro-2H-1,3-benzoxazine). Available at: [Link] [14]16. SpectraBase. (n.d.). 4,7-DIHYDROXY-2H-1,4-BENZOXAZIN-3(4H)-ONE. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. raco.cat [raco.cat]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dichlorinated Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, particularly chlorine, onto the benzene ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on the specific, yet lesser-documented isomer, 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine .
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, indicating its status as a potentially novel or less-common research chemical, its structural analogs are well-documented. For instance, 7-chloro-3,4-dihydro-2H-1,4-benzoxazine is registered under CAS number 113770-21-1.[2] The strategic placement of two chlorine atoms at the 6 and 7 positions is anticipated to significantly modulate the electron density of the aromatic ring, thereby influencing its interaction with biological targets.
This guide provides a comprehensive technical overview, including a proposed synthetic route, predicted physicochemical properties based on its analogs, potential applications in drug discovery, and essential safety protocols. The information herein is synthesized from established principles of organic chemistry and data from closely related chlorinated benzoxazine derivatives.
Physicochemical Properties: A Comparative Analysis
To provide a reasonable expectation of the properties of this compound, the following table compares the known properties of the parent compound and its mono-chlorinated analogs. The dichlorinated structure will have a higher molecular weight and is expected to have a higher melting/boiling point and altered solubility profile.
| Property | 3,4-Dihydro-2H-1,4-benzoxazine | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | This compound (Predicted) |
| CAS Number | 5735-53-5[3] | 113770-21-1[2] | Not available |
| Molecular Formula | C₈H₉NO[3] | C₈H₈ClNO[2] | C₈H₇Cl₂NO |
| Molecular Weight | 135.16 g/mol [3] | 169.61 g/mol [2] | 204.05 g/mol |
| Appearance | Colorless to Yellow to Orange clear liquid[4] | Solid (form not specified) | Likely a solid at room temperature |
| Boiling Point | --- | --- | Predicted to be higher than analogs |
| Melting Point | --- | --- | Predicted to be higher than analogs |
Synthesis Protocol: A Validated Approach
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the cyclization of an appropriate ortho-aminophenol with a two-carbon electrophile. For the target molecule, a plausible and efficient synthetic route involves the reaction of 2-amino-4,5-dichlorophenol (CAS: 28443-57-4)[5] with 1,2-dibromoethane. The starting material, 2-amino-4,5-dichlorophenol, is commercially available, making this a practical approach.[5]
Diagram of the Proposed Synthetic Workflow
Sources
biological activity of dichlorinated benzoxazines
An In-depth Technical Guide to the Biological Activity of Dichlorinated Benzoxazines
Abstract
Benzoxazines, a class of heterocyclic compounds traditionally lauded for their superior performance as thermosetting polymers, are emerging as a versatile scaffold in medicinal chemistry and drug development. Their unique structure, born from the Mannich condensation of a phenol, a primary amine, and formaldehyde, offers vast synthetic flexibility. This guide focuses on a specific, potent subclass: dichlorinated benzoxazines. The introduction of chlorine atoms onto the benzoxazine skeleton profoundly alters its electronic, lipophilic, and steric properties, leading to a spectrum of enhanced or novel biological activities. We will dissect the synthesis of these compounds, explore the mechanistic underpinnings of their bioactivity, and provide detailed protocols for their evaluation. This document serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of dichlorinated benzoxazines.
Introduction: The Benzoxazine Scaffold
Benzoxazines are bicyclic heterocyclic compounds that have garnered significant interest for their utility in materials science, leading to the development of high-performance polybenzoxazines with exceptional thermal stability and flame retardancy.[1][2] The core synthesis involves a Mannich reaction, which allows for extensive molecular design flexibility by varying the phenol and amine precursors.[3]
While their application in polymer chemistry is well-established, the inherent structural features of the benzoxazine monomer—a privileged scaffold in medicinal chemistry—have drawn attention to its biological potential. The 1,3-benzoxazine nucleus is present in numerous pharmacologically active molecules.[3][4] Alterations to this core structure, particularly through halogenation, can serve as a powerful tool to modulate biological activity. Chlorine, as an electron-withdrawing group, can significantly influence a molecule's interaction with biological targets, its metabolic stability, and its ability to cross cellular membranes. This guide provides a comprehensive overview of the synthesis, biological activities, and evaluation methods for dichlorinated benzoxazines.
Caption: Experimental workflow for the synthesis of a dichlorinated benzoxazine monomer.
Detailed Synthetic Protocol
This protocol is adapted from the synthesis of benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane. [1]
-
Reactor Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dichlorinated diamine (1.0 eq), phenol (2.0 eq), and the chosen solvent system (e.g., toluene/isopropanol 2:1 v/v).
-
Dissolution: Warm the mixture to 60 °C while stirring to achieve complete dissolution of all solid reagents.
-
Initiation: Once a clear solution is obtained, add paraformaldehyde (4.0 eq) to the flask.
-
Reaction: Increase the temperature to 80–90 °C and maintain the reaction under reflux with vigorous stirring for 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Drying: Transfer the resulting viscous product to a vacuum oven and dry at 90 °C for 6 hours to remove any residual solvent. The final product is typically a yellow, glassy solid. [1]
Spectrum of Biological Activities & Mechanistic Insights
The incorporation of two chlorine atoms onto the benzoxazine framework can potentiate a wide range of biological effects. Halogenation is a well-established strategy in drug design to enhance binding affinity, improve metabolic stability, and increase cell permeability.
Caption: Influence of dichlorination on the physicochemical and biological properties of benzoxazines.
Anticancer Activity
Benzoxazine derivatives have shown notable anticancer activity. [4][5]Eugenol-derived benzoxazines, for instance, exhibited activity in reducing tumor weight in mice with fibrosarcoma. [5]The mechanism often involves the induction of apoptosis. For example, certain benzoxazines act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), an enzyme critical for repairing DNA double-strand breaks induced by radiation. [6]This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells. [6]Dichlorination could enhance this effect by increasing the compound's ability to penetrate the cell and nuclear membranes to reach its target.
Antimicrobial and Antifungal Activity
The benzoxazine scaffold is a promising platform for developing new antimicrobial agents. [7][8]Bio-based benzoxazines and their polymers can exhibit significant antibiofilm activity against pathogens like Candida albicans. [9]The mechanism is often attributed to the disruption of microbial membranes and the inhibition of crucial cellular processes. [10]Halogenation is a known strategy to boost antimicrobial potency. Dichlorophen, a related chlorinated phenolic compound, has been used in functionalized gold nanoparticles to combat carbapenem-resistant Enterobacteriaceae by disrupting bacterial membrane integrity and inducing oxidative stress. [11]A similar mechanism can be postulated for dichlorinated benzoxazines.
Antiviral Activity
The antiviral potential of benzoxazines is an emerging area of research. Carbon dots derived from benzoxazine monomers have demonstrated broad-spectrum activity against both flaviviruses and non-enveloped viruses. [12]The proposed mechanism involves the nanoparticles binding directly to the virion surface, thereby blocking the initial virus-cell interaction. [12]Interestingly, a study on benzastatin C, a chloro-tetrahydroquinolone alkaloid, showed dose-dependent antiviral activity against herpes simplex viruses, highlighting the potential role of chlorine in antiviral compounds. [13]
Cardiovascular Activity
Specific structural motifs within the benzoxazine family have been designed as potassium channel openers, leading to vasorelaxant and hypotensive effects. [14]Structure-activity relationship (SAR) studies on these compounds revealed that an electron-withdrawing group (like a halogen) at specific positions on the benzoxazine nucleus was crucial for optimal activity. [14]For example, 2-(6-bromo-7-chloro -2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide showed potent vasorelaxant activity, underscoring the importance of the dichlorinated pattern for this biological function. [14]
Protocols for Biological Evaluation
To validate the biological activity of newly synthesized dichlorinated benzoxazines, a series of standardized in vitro assays are required.
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol assesses a compound's ability to inhibit cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated benzoxazine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that prevents visible microbial growth.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the dichlorinated benzoxazine compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary and Structure-Activity Relationships (SAR)
The strategic placement of chlorine atoms is a key determinant of biological activity. While a comprehensive SAR for a wide range of dichlorinated benzoxazines is still an area of active research, initial findings from related halogenated compounds provide valuable insights.
| Compound Class | Halogenation Pattern | Biological Activity | Key Finding/Potency | Reference |
| 1,3-Benzoxazine Derivative | 6-Bromo, 7-Chloro | K+ Channel Opener | EC₅₀ = 0.14 µM (vasorelaxant) | [14] |
| Benzoxazine-6-Sulfonamide | Various | Antibacterial/Antifungal | MIC = 31.25-62.5 µg/mL | [7] |
| Eugenol-derived Benzoxazine | (Not specified) | Anticancer (in vivo) | Reduced tumor weight | [5] |
| Benzastatin C | 3-Chloro | Antiviral (HSV-1, HSV-2) | EC₅₀ = 0.53-1.99 µg/mL | [13] |
Key SAR Insights:
-
Position is Critical: As seen in the K+ channel openers, the specific placement of halogens (e.g., at C6 and C7) is essential for high potency. [14]* Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine can enhance interactions with biological targets and is a recurring theme in active compounds. [1][14]* Lipophilicity Balance: While dichlorination increases lipophilicity, which can aid membrane transport, an optimal balance is necessary to maintain sufficient aqueous solubility for biological testing and formulation.
Conclusion and Future Outlook
Dichlorinated benzoxazines represent a promising, yet underexplored, class of compounds for drug discovery. Their versatile and scalable synthesis, combined with the profound impact of dichlorination on their physicochemical properties, makes them attractive candidates for development as anticancer, antimicrobial, and antiviral agents. The existing literature on halogenated benzoxazines strongly suggests that dichlorination is a viable strategy for potentiating biological activity.
Future research should focus on the systematic synthesis and screening of a diverse library of dichlorinated benzoxazines to build a comprehensive structure-activity relationship database. Mechanistic studies to elucidate their specific molecular targets and pathways of action will be crucial for translating these promising scaffolds into clinically relevant therapeutic agents.
References
-
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. ResearchGate. Available at: [Link]
-
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Yadav, M., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Inagaki, O., et al. (1996). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. Available at: [Link]
-
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Lei, Y., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Al-Sammarraie, A. M. A., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. Available at: [Link]
-
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
N/A. (2025). Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available at: [Link]
-
Jenie, R. I., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Wang, C., et al. (2019). Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity. PubMed. Available at: [Link]
-
Nagarapu, L., et al. (2015). Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Derivatives. PubMed. Available at: [Link]
-
Taha, M., et al. (2015). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
-
Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]
-
N/A. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. MDPI. Available at: [Link]
-
N/A. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. Available at: [Link]
-
N/A. (2019). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available at: [Link]
-
N/A. (2016). Dehydrochlorination of 2H-1,3-benzoxazines. ResearchGate. Available at: [Link]
-
N/A. (N/A). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2026). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. Available at: [Link]
-
Wang, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]
-
N/A. (2021). Self-Polymerization Promoting Monomers: In Situ Transformation of Disulfide-Linked Benzoxazines into the Thiazolidine Structure. PubMed. Available at: [Link]
-
Hwang, Y., et al. (2000). Differential antiviral activity of benzastatin C and its dechlorinated derivative from Streptomyces nitrosporeus. PubMed. Available at: [Link]
-
Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]
-
Singh, C., et al. (2018). Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption. PubMed. Available at: [Link]
-
N/A. (2024). Synthesis and anti-influenza virus activity of substituted dibenzoxepine-based baloxavir derivatives. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property [mdpi.com]
- 11. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential antiviral activity of benzastatin C and its dechlorinated derivative from Streptomyces nitrosporeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: Synthesis, and Therapeutic Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, particularly chlorine, onto the benzene ring can significantly modulate the physicochemical and pharmacological properties of these derivatives. This technical guide provides a comprehensive overview of the synthesis, and potential therapeutic applications of a specific subclass: 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine derivatives. This document synthesizes available scientific literature to offer insights into the rationale behind their design and the experimental methodologies for their preparation, alongside an exploration of their biological activities and future potential in drug discovery.
Introduction: The Significance of the Benzoxazine Scaffold in Medicinal Chemistry
The 1,4-benzoxazine heterocyclic system is a versatile scaffold that has garnered considerable attention from medicinal chemists. Its unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse pharmacological activities. These activities span a broad therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2]. The dihydro-2H-1,4-benzoxazine core, in particular, offers a three-dimensional structure that can effectively interact with various biological targets.
The strategic placement of substituents on the benzoxazine ring is a key aspect of drug design, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. Halogenation, especially chlorination, is a common strategy employed to enhance the biological activity of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide focuses specifically on derivatives bearing a dichloro substitution pattern at the 6 and 7 positions of the 3,4-dihydro-2H-1,4-benzoxazine core.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core typically starts from a suitably substituted 2-aminophenol. In this case, the key starting material would be 2-amino-4,5-dichlorophenol. The general synthetic approach involves the formation of the oxazine ring through cyclization reactions.
General Synthetic Pathway
A common and efficient method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step sequence starting from the corresponding 2-aminophenol.
Caption: General synthetic route to the this compound core.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the synthesis of the core structure. Modifications can be made to introduce various substituents on the nitrogen atom of the oxazine ring.
Step 1: Acetylation of 2-Amino-4,5-dichlorophenol
-
To a solution of 2-amino-4,5-dichlorophenol in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain N-(2-hydroxy-4,5-dichlorophenyl)acetamide.
Step 2: Chloroacetylation
-
Suspend N-(2-hydroxy-4,5-dichlorophenyl)acetamide in a suitable solvent (e.g., dichloromethane).
-
Add chloroacetyl chloride dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-hydroxy-4,5-dichlorophenyl)chloroacetamide.
Step 3: Intramolecular Cyclization
-
Dissolve the N-(2-hydroxy-4,5-dichlorophenyl)chloroacetamide in a polar aprotic solvent (e.g., DMF or acetone).
-
Add a base, such as potassium carbonate, and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Step 4: Reduction of the Lactam
-
To a solution of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazin-3-one in an anhydrous etheral solvent (e.g., THF), add a reducing agent like lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction and quench cautiously with water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to yield the final product, this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the known pharmacological profiles of other halogenated benzoxazines provide a strong rationale for their investigation in several therapeutic areas.
Antimicrobial Activity
Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents. The presence of chloro substituents on the aromatic ring is often associated with enhanced antibacterial and antifungal activity[3][4][5]. The 6,7-dichloro substitution pattern could lead to potent antimicrobial agents by increasing the lipophilicity of the molecule, thereby facilitating its penetration through microbial cell membranes.
Hypothesized Mechanism of Action: The antimicrobial action of benzoxazine derivatives may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The dichloro substitution could enhance these effects by altering the electronic properties of the benzoxazine core, leading to stronger interactions with microbial targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, certain chloro-substituted benzoxazines have shown potent activity against various cancer cell lines[2]. The 6,7-dichloro substitution could contribute to enhanced anticancer efficacy.
Potential Molecular Targets:
-
Kinase Inhibition: The benzoxazine scaffold can serve as a template for the design of kinase inhibitors. The dichloro substituents can occupy hydrophobic pockets in the ATP-binding site of kinases, leading to potent and selective inhibition[6][7].
-
Apoptosis Induction: These derivatives may induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzoxazine derivatives have been investigated for their anti-inflammatory properties[8]. The 6,7-dichloro substitution could enhance these effects.
Potential Mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: These compounds may suppress the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.
-
Modulation of Inflammatory Signaling Pathways: They could interfere with key signaling pathways involved in inflammation, such as the NF-κB pathway.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies for this compound derivatives are limited, general trends from related benzoxazine series can provide valuable guidance for future drug design efforts.
| Substitution Position | Effect of Substitution | Rationale |
| N-4 | Introduction of various alkyl or aryl groups can significantly impact potency and selectivity. | The N-4 position is a key vector for interacting with specific residues in target proteins. |
| C-2 and C-3 | Substitution on the oxazine ring can influence the conformation and metabolic stability. | Modifications at these positions can fine-tune the three-dimensional shape of the molecule. |
| C-6 and C-7 (Dichloro) | Expected to enhance lipophilicity and potentially increase potency. | Chloro groups can form favorable interactions (e.g., halogen bonds) with protein targets. |
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns.
Key areas for future research include:
-
Systematic Synthesis and Library Generation: The synthesis and characterization of a diverse library of this compound derivatives with various substituents at the N-4 position.
-
Comprehensive Biological Screening: Evaluation of these compounds in a broad range of biological assays, including antimicrobial, anticancer, and anti-inflammatory screens, to identify lead candidates.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most promising compounds.
-
In Vivo Efficacy and Safety Profiling: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic potential and safety.
References
- Benzoxazine derivatives: Synthesis, in-silico studies and antimicrobial evalu
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available from: [Link]
-
3,4-Dihydro-2H-benzo[1][3]oxazine derivatives as 5-HT6 receptor antagonists - PubMed. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives - ResearchGate. Available from: [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI. Available from: [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine deriv
-
(PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives - ResearchGate. Available from: [Link]
-
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available from: [Link]
-
Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF - ResearchGate. Available from: [Link]
- Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (URL not available)
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available from: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC. Available from: [Link]
-
Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed. Available from: [Link]
-
Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates - MDPI. Available from: [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. Available from: [Link]
-
A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Discovery and Materials Science
Abstract
The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific, yet underexplored derivative: 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine . The introduction of chlorine atoms at the 6 and 7 positions of the benzoxazine ring is anticipated to significantly modulate its electronic properties and biological activity, opening new avenues for research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies to investigate the potential applications of this compound, from novel therapeutics to advanced polymer systems.
The this compound Scaffold: A Molecule of Interest
The core of this compound is the bicyclic 1,4-benzoxazine ring system. The dichloro-substitution on the benzene ring is a key feature. Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. Specifically, chloro-substituents can increase lipophilicity, which may improve membrane permeability, and can also influence metabolic stability.
This guide will explore four primary areas of potential application for this molecule:
-
Antimicrobial Agents: Leveraging the known antimicrobial properties of halogenated benzoxazines.
-
Neuroprotective Agents: Based on the established neuroprotective potential of the 1,4-benzoxazine scaffold.[3][4][5]
-
Anticancer Therapeutics: Building upon the demonstrated anti-proliferative activity of various benzoxazine derivatives.[6]
-
High-Performance Polymers: Utilizing the benzoxazine core as a monomer for the synthesis of polybenzoxazines with potentially enhanced thermal and flame-retardant properties.[7]
Synthesis of this compound
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through several routes. A common and effective method involves the cyclization of an appropriately substituted 2-aminophenol.[8] For the target molecule, the key starting material is 4,5-dichloro-2-aminophenol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: the reductive amination of a salicylaldehyde derivative followed by an intramolecular cyclization. A more direct approach, and the one detailed below, is the reaction of 4,5-dichloro-2-aminophenol with 1,2-dibromoethane.
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Bioactivity, and Therapeutic Potential of Substituted 1,4-Benzoxazines
The 1,4-benzoxazine ring system, a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring, has garnered significant attention from medicinal chemists since its discovery.[1][2] This scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous natural products and its ability to serve as a versatile framework for designing compounds with a wide array of biological activities.[1][3] Naturally occurring benzoxazinones, such as DIBOA and DIMBOA found in gramineous plants, function as natural defense chemicals, exhibiting phytotoxic, antifungal, and antimicrobial properties.[3][4][5]
The synthetic versatility and relative chemical simplicity of the 1,4-benzoxazine core allow for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological targets.[4][6] Consequently, derivatives of this scaffold have been extensively investigated and developed as potential therapeutic agents for a broad spectrum of diseases, including microbial infections, cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This guide provides a comprehensive review of the key synthetic methodologies, diverse biological activities, structure-activity relationships (SAR), and future outlook for substituted 1,4-benzoxazines in the field of drug development.
Part 1: Synthetic Methodologies for 1,4-Benzoxazine Derivatives
The construction of the 1,4-benzoxazine core has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. While traditional methods often involve multiple steps and harsh conditions, recent advancements have focused on creating more efficient, milder, and versatile protocols with broad substrate scope.[2][7]
Classical Synthesis from 2-Aminophenols
The most fundamental approach to synthesizing 1,4-benzoxazine derivatives involves the reaction of 2-aminophenols with bifunctional reagents. A common and straightforward method for producing 2H-benzo[b][8][9]oxazin-3(4H)-one, a key intermediate, is the condensation of 2-aminophenol with α-halo esters or acids, such as chloroacetic acid or chloroacetyl chloride.[6][8] This foundational reaction serves as a starting point for a variety of further derivatizations.
Caption: Classical synthesis of the 1,4-benzoxazin-3-one core.
Modern Catalytic and Tandem Approaches
To overcome the limitations of traditional methods, such as low yields and harsh conditions, researchers have developed innovative strategies.[2] These include:
-
Y(OTf)₃-Catalyzed Cascade Cyclization: A mild and practical protocol utilizes Yttrium triflate to catalyze a cascade formal [4+2] cyclization. This reaction involves the ring-opening of benzoxazoles with propargyl alcohols followed by a regioselective ring-closure to form aldehyde-containing 1,4-benzoxazines in moderate to excellent yields.[10]
-
Transition-Metal-Free Tandem Reactions: Efficient one-pot tandem reactions for synthesizing 1,4-benzoxazine derivatives from α-aminocarbonyls have been developed.[7][11] These methods often use simple solvents like ethanol and avoid the need for transition metal catalysts, offering a wide substrate scope and good functional group tolerance.[7][11]
-
Intermolecular Cycloaddition: Strategies involving the intermolecular cycloaddition of reagents like 2-methylthio-1,4-enediones or dibenzoylacetylene with 2-aminophenols provide alternative routes to the 1,4-benzoxazine skeleton.[7]
These modern methods represent a significant step forward, enabling the construction of highly functionalized 1,4-benzoxazine libraries for drug discovery screening.[7]
Part 2: A Spectrum of Biological Activities and Therapeutic Applications
The 1,4-benzoxazine scaffold is a cornerstone for developing agents with a remarkable range of pharmacological effects. The specific biological activity is highly dependent on the nature and position of substituents on the bicyclic ring system.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and 1,4-benzoxazine derivatives have emerged as promising candidates.[6][8]
-
Mechanism of Action: Many benzoxazine derivatives exert their antibacterial effects by targeting essential bacterial enzymes. For instance, molecular docking studies have shown that certain 2H-benzo[b][8][9]oxazin-3(4H)-one derivatives bind effectively to the active site of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, thereby inhibiting its function.[6][8]
-
Spectrum of Activity: These compounds have demonstrated efficacy against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[6][8]
| Compound Derivative | Target Organism | Observed Activity | Reference |
| Sulfonamide-substituted 2H-benzo[b][8][9]oxazin-3(4H)-ones | E. coli, S. aureus, B. subtilis | Significant zones of inhibition; high antimicrobial potency. | [6][8] |
| Various Benzoxazine Analogues | Candida albicans | Potent anti-Candida properties. | [6] |
Anticancer Properties
The development of novel anticancer agents is a critical area of research, and several 1,4-benzoxazine derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[1]
-
Molecular Hybridization: A successful strategy involves creating hybrid molecules that incorporate the 1,4-benzoxazine scaffold with other pharmacologically active moieties. For example, a series of novel 1,2,3-triazole-2H-benzo[b][8][9]oxazin-3(4H)-ones were designed and synthesized, with some compounds showing good cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[12]
Neuroprotective and Antioxidant Effects
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Certain 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents.
-
Structure-Activity Relationship: A study on 8-amino-1,4-benzoxazine derivatives revealed that 3-alkyl substituents are crucial for efficient neuroprotective activity.[9] Furthermore, derivatives bearing an 8-benzylamino substituent were identified as the most promising, demonstrating potent neuroprotection against oxidative stress-mediated neuronal death without exhibiting intrinsic cytotoxicity.[9]
Cardiovascular Applications
Substituted 1,4-benzoxazines have also been investigated for their potential in treating cardiovascular disorders.
-
Multi-target Activity: A series of 1,4-benzoxazine derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position were synthesized and evaluated for their effects on the cardiovascular system.[13] These compounds were found to possess calcium antagonistic and calmodulin antagonistic activities.[13] Notably, several tetrahydronaphtho[2,3-b][8][9]oxazine derivatives showed potent antihypertensive effects in spontaneously hypertensive rats.[13]
Other Notable Activities
The therapeutic potential of this scaffold extends to several other areas, including:
-
α-Chymotrypsin Inhibition [14]
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on 1,4-benzoxazines have provided critical insights for optimizing their therapeutic potential.
-
Impact of Benzene Ring Substitution: For α-chymotrypsin inhibitors, the presence of substituents on the benzene ring of the benzoxazinone core generally reduces inhibitory potential.[14] However, the position and electronic nature of the substituent are critical; compounds with strong electron-donating or withdrawing groups showed better inhibition in the order of ortho > meta > para.[14]
-
Importance of the N-H and C=O Groups: The lactam moiety (specifically the N-H and C=O groups) within the oxazine ring is often crucial for binding to biological targets, such as in the case of phytotoxicity.[5]
-
Role of Substituents on the Oxazine Ring: As seen in neuroprotective agents, alkyl groups at the C3-position are essential for activity.[9] This highlights the importance of steric and electronic properties at specific positions on the heterocyclic ring.
-
Degradation Products: Interestingly, degradation products of natural benzoxazinones, such as 2-aminophenoxazin-3-one (APO), can exhibit high phytotoxicity and stability, suggesting they play an important ecological role in plant defense.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivati...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine
A Keystone Intermediate in Heterocyclic Chemistry
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. While direct historical accounts of its initial synthesis are not prominently documented in publicly accessible literature, its existence and utility can be inferred from the broader development of benzoxazine chemistry and its role as a crucial intermediate in the synthesis of more complex molecules. This guide elucidates a logical and scientifically sound synthetic pathway to this compound, grounded in established principles of organic chemistry and supported by analogous transformations reported in scientific literature. We will delve into the synthesis of the key precursor, 4,5-dichloro-2-aminophenol, and its subsequent cyclization to form the target benzoxazine ring system. Furthermore, the potential applications and biological significance of this dichlorinated benzoxazine scaffold will be explored, providing valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged heterocyclic motif found in a wide array of biologically active compounds. Since the first report of a 1,4-benzoxazine in 1959, this scaffold has garnered significant attention from medicinal chemists due to its versatile pharmacological profile.[1] Derivatives of 1,4-benzoxazine have been investigated for a broad spectrum of therapeutic applications, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities.[2][3] The conformational flexibility of the dihydro-1,4-benzoxazine ring allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities.
The introduction of halogen atoms, particularly chlorine, onto the benzene ring of the benzoxazine scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced biological potency and an altered pharmacological profile. The specific placement of two chlorine atoms at the 6- and 7-positions of the 3,4-dihydro-2H-1,4-benzoxazine core, as in the title compound, presents a unique substitution pattern with the potential for novel biological activities.
A Proposed Historical Synthesis: A Logical Pathway to this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The key steps involve the synthesis of the crucial intermediate, 4,5-dichloro-2-aminophenol, followed by the construction of the oxazine ring.
Synthesis of the Key Intermediate: 4,5-Dichloro-2-aminophenol
The journey to the target benzoxazine begins with the synthesis of its dichlorinated aminophenol precursor. A plausible and efficient route starts with the nitration of 1,2-dichlorobenzene.
Step 1: Nitration of 1,2-Dichlorobenzene
The nitration of 1,2-dichlorobenzene predominantly yields 1,2-dichloro-4-nitrobenzene.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where the nitro group is directed to the para position relative to one of the chlorine atoms and ortho to the other, influenced by the directing effects of the chloro substituents.
-
Reaction Protocol:
-
To a stirred mixture of 1,2-dichlorobenzene and a catalytic amount of sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 35-60°C.[5]
-
The reaction mixture is stirred for a specified period to ensure complete conversion.
-
Upon completion, the reaction mixture is poured onto ice, and the precipitated 1,2-dichloro-4-nitrobenzene is collected by filtration, washed with water, and dried.
-
Step 2: Nucleophilic Aromatic Substitution to form 4,5-Dichloro-2-nitrophenol
The next critical step involves the conversion of 1,2-dichloro-4-nitrobenzene to 4,5-dichloro-2-nitrophenol. This is achieved through a nucleophilic aromatic substitution reaction, where one of the chlorine atoms is displaced by a hydroxyl group. The presence of the electron-withdrawing nitro group facilitates this substitution.
-
Reaction Protocol:
-
1,2-dichloro-4-nitrobenzene is heated with an aqueous solution of a strong base, such as sodium hydroxide.[6]
-
The reaction is typically carried out at elevated temperatures to drive the substitution.
-
After the reaction is complete, the mixture is cooled and acidified to precipitate the 4,5-dichloro-2-nitrophenol product.
-
The product is then collected by filtration, washed, and can be further purified by recrystallization.
-
Step 3: Reduction of the Nitro Group to form 4,5-Dichloro-2-aminophenol
The final step in the synthesis of the key intermediate is the reduction of the nitro group in 4,5-dichloro-2-nitrophenol to an amino group. This transformation can be achieved using various reducing agents.[7]
-
Reaction Protocol (Catalytic Hydrogenation):
-
4,5-dichloro-2-nitrophenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 4,5-dichloro-2-aminophenol.[8]
-
Diagram of the Synthetic Pathway to 4,5-Dichloro-2-aminophenol:
Caption: Proposed synthetic route to 4,5-dichloro-2-aminophenol.
Cyclization to form this compound
With the key intermediate, 4,5-dichloro-2-aminophenol, in hand, the final step is the construction of the 1,4-benzoxazine ring. This is typically achieved by reacting the aminophenol with a suitable two-carbon electrophile.
Method A: Reaction with 1,2-Dibromoethane
A common and straightforward method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines is the condensation of a 2-aminophenol with 1,2-dibromoethane in the presence of a base.[9]
-
Experimental Protocol:
-
A mixture of 4,5-dichloro-2-aminophenol, 1,2-dibromoethane, and a suitable base (e.g., potassium carbonate or sodium carbonate) is refluxed in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
The base facilitates the nucleophilic attack of the amino and hydroxyl groups on the dibromoethane, leading to ring closure.
-
After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Method B: Reaction with 2-Chloroethanol
An alternative approach involves the reaction of the aminophenol with 2-chloroethanol, followed by an intramolecular cyclization.
-
Experimental Protocol:
-
4,5-dichloro-2-aminophenol is first reacted with 2-chloroethanol in the presence of a base to form the N-(2-hydroxyethyl) derivative.
-
This intermediate is then subjected to an intramolecular cyclization, often promoted by a stronger base or by heating, to form the benzoxazine ring.
-
Diagram of the Cyclization Step:
Caption: Cyclization of 4,5-dichloro-2-aminophenol to the target benzoxazine.
Physicochemical Properties and Structural Elucidation
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
| Property | Predicted Value/Technique |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.06 g/mol |
| Appearance | Likely a crystalline solid |
| ¹H NMR | Characteristic signals for the aromatic protons and the methylene protons of the oxazine ring. |
| ¹³C NMR | Resonances corresponding to the eight unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) Spec. | Absorption bands for N-H stretching, C-H stretching, C-O stretching, and aromatic C=C bending. |
Potential Applications and Biological Significance
While specific biological activities of this compound are not extensively reported, the broader class of halogenated benzoxazines has shown promise in several therapeutic areas. The presence of the dichloro substitution pattern on the benzene ring is expected to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with biological targets.
Potential areas of investigation for this compound and its derivatives include:
-
Antimicrobial and Antifungal Agents: The benzoxazine scaffold is known to exhibit antimicrobial properties, and halogenation can often enhance this activity.
-
Anticancer Agents: Numerous benzoxazine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines.[5]
-
Central Nervous System (CNS) Active Agents: The structural similarity of the benzoxazine core to certain neurotransmitters has led to the exploration of its derivatives as potential treatments for neurological and psychiatric disorders.[3]
-
Agrochemicals: The benzoxazine moiety is also found in some herbicides and fungicides, suggesting a potential application in agriculture.
The 6,7-dichloro substitution pattern provides a unique electronic and steric environment that could lead to novel interactions with biological targets, making this compound an interesting candidate for further derivatization and biological screening in drug discovery programs.
Conclusion
The discovery and history of this compound are intrinsically linked to the broader development of benzoxazine chemistry. While a singular, celebrated moment of its discovery may not be recorded, its logical and predictable synthesis from readily available starting materials underscores its place as a fundamental building block in the repertoire of heterocyclic chemistry. This guide has outlined a robust and scientifically sound synthetic pathway, providing researchers with the necessary information to prepare this valuable intermediate. The unique substitution pattern of this molecule suggests that it holds significant potential for the development of novel therapeutic agents and other functional materials. Further exploration of the biological activities of this compound and its derivatives is a promising avenue for future research.
References
-
Wikipedia. (2023). 1,2-Dichloro-4-nitrobenzene. [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(2), 735. [Link]
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 698. [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
PMC. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Reactions of 3,4-dihydro-2H-1,4-benzoxazine Derivatives. HETEROCYCLES. [Link]
- Google Patents. (n.d.).
-
Journal of the Serbian Chemical Society. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. 86(3), 213–246. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
- Google Patents. (n.d.). Preparation of benzoxazine compounds in solventless systems. WO1995031447A1.
-
Google Patents. (2004). United States Patent (10) Patent No.: US 7,420,059 B2. [Link]
-
PMC. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same. US5420126A.
-
CIR Safety. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
- Google Patents. (n.d.). Production method of 4-chloro-2-aminophenol. CN105622439A.
-
PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). 4-Chloro-2-aminophenol-5- and -6-sulphonic Acids, their Characterisation and Differentiation. [Link]
-
PubChem. (n.d.). 2-Amino-4,5-dichlorophenol. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol. CN103130657A.
-
RSC Publishing. (n.d.). Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework. Dalton Transactions. [Link]
Sources
- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 2. Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cir-safety.org [cir-safety.org]
- 7. US10227313B2 - Process for making benzoxazines - Google Patents [patents.google.com]
- 8. 2-Amino-4,5-dichlorophenol | C6H5Cl2NO | CID 3015415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate and building block in pharmaceutical and materials science. Recognizing the critical need for robust analytical methodologies, this document outlines a suite of techniques for structural elucidation, purity assessment, and impurity profiling. As a Senior Application Scientist, the protocols herein are presented not merely as procedural steps, but as a self-validating system, grounded in fundamental chemical principles and field-proven insights. This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical methods for halogenated benzoxazine derivatives.
Introduction to this compound
This compound belongs to the benzoxazine class of heterocyclic compounds. Benzoxazines are notable for their versatility, serving as monomers for high-performance polybenzoxazine resins, which exhibit exceptional thermal stability, low water absorption, and excellent mechanical properties.[1][2] The specific dichloro-substitution at the 6 and 7 positions of the benzene ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately, the characteristics of any derived materials. Furthermore, halogenated organic compounds are prevalent in many pharmaceutical agents, making the analytical control of intermediates like this one a critical aspect of drug development and safety assessment.[3]
The analytical challenge lies in the precise confirmation of its structure, the quantification of its purity, and the identification of potential process-related impurities, such as starting materials, by-products, or degradants. This guide provides a multi-faceted analytical approach to address these challenges comprehensively.
Chemical Structure:
Caption: Structure of this compound.
Core Analytical Workflow
A robust analysis of this compound requires an orthogonal approach, where multiple techniques are employed to build a complete profile of the compound. The following workflow is recommended:
Caption: Recommended analytical workflow for comprehensive characterization.
Protocol I: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure determination of organic molecules.[4] Both ¹H and ¹³C NMR should be performed.
Rationale: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values provide a detailed map of the molecule's carbon-hydrogen framework. For this specific molecule, NMR will confirm the presence and connectivity of the dihydro-oxazine ring and the substitution pattern on the aromatic ring.
3.1. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Parameters (¹H NMR)
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single pulse (zg30) | A 30-degree pulse angle allows for faster acquisition without significant signal loss. |
| Acquisition Time | 2-4 seconds | Ensures good resolution and accurate integration. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |
| Number of Scans | 16-64 | Signal-to-noise ratio can be improved by increasing the number of scans. |
| Spectral Width | 0-12 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.3. Expected ¹H NMR Spectral Data
The following are predicted chemical shifts and multiplicities. Actual values may vary and require experimental confirmation.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H on N (N-H) | 3.5 - 4.5 | Broad singlet | 1H |
| CH₂-N (Methylene) | 4.0 - 4.5 | Triplet | 2H |
| CH₂-O (Methylene) | 4.5 - 5.0 | Triplet | 2H |
| Ar-H (at C5) | ~6.8 | Singlet | 1H |
| Ar-H (at C8) | ~6.9 | Singlet | 1H |
Rationale for Predictions: The aromatic protons are expected to be singlets due to the lack of adjacent protons for coupling. The methylene protons of the oxazine ring will likely appear as triplets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms.[5]
3.4. NMR Spectrometer Parameters (¹³C NMR)
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Corresponds to a 400 MHz ¹H frequency. |
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies the spectrum to single lines for each unique carbon. |
| Relaxation Delay (d1) | 2 seconds | Adequate for most carbon nuclei. |
| Number of Scans | 1024 or more | ¹³C has a low natural abundance, requiring more scans. |
| Spectral Width | 0-200 ppm | Standard range for most organic compounds. |
Protocol II: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A stability-indicating method should be developed to separate the main compound from any potential impurities or degradants.
Rationale: This technique offers high resolution, sensitivity, and quantitative accuracy, making it ideal for calculating percentage purity and for assay measurements. A reversed-phase method is generally a good starting point for moderately polar compounds like benzoxazines.[6]
4.1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B in 20 min, hold for 5 min, return to initial conditions | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | 254 nm or determined by UV scan | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to find the absorbance maximum. |
4.2. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.
4.3. Purity Calculation
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol III: Impurity Identification by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying unknown compounds by providing molecular weight and fragmentation information. When coupled with a chromatographic separation technique like GC or LC, it becomes an indispensable tool for impurity profiling.
Rationale: For a dichlorinated compound, MS offers a unique diagnostic tool: the isotopic pattern of chlorine. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, confirming the presence of the two chlorine atoms in the molecule and its fragments.[7]
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities from the synthesis process.
5.1.1. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent | A standard, high-performance GC-MS system. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40 - 500 amu | Covers the expected mass of the parent compound and its fragments. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
5.1.2. Interpreting the Mass Spectrum
-
Molecular Ion Peak (M⁺): Look for the molecular ion peak corresponding to the molecular weight of the compound (C₈H₇Cl₂NO).
-
Isotopic Pattern: The key feature will be the isotopic pattern for two chlorine atoms. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, you will observe:
-
An M⁺ peak (containing two ³⁵Cl atoms).
-
An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), which will be approximately 65% of the height of the M⁺ peak.
-
An M+4 peak (containing two ³⁷Cl atoms), which will be approximately 10% of the height of the M⁺ peak.
-
-
Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure. Common fragmentation pathways for benzoxazines may involve the opening of the oxazine ring.[8]
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for non-volatile impurities or thermally labile compounds that are not suitable for GC-MS analysis. The HPLC method described in Protocol II can be adapted for LC-MS.
5.2.1. LC-MS Conditions
-
LC System: Use the HPLC conditions from Protocol II.
-
MS System: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing compounds.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ and confirm the characteristic chlorine isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Protocol IV: Functional Group Confirmation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.
Rationale: The FTIR spectrum will provide evidence for the N-H bond, the C-O-C ether linkage, and the aromatic C-Cl bonds, which are all characteristic features of the this compound structure.[9][10]
6.1. Sample Preparation
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
6.2. Data Acquisition
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
6.3. Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary amine in the oxazine ring |
| ~2900-3000 | C-H stretch | Methylene and aromatic C-H |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1230 | C-O-C asymmetric stretch | Ether linkage in the oxazine ring |
| ~940 | Out-of-plane C-H bend | Substituted benzene ring |
| ~800-850 | C-Cl stretch | Aryl chloride |
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, HPLC, MS, and FTIR, researchers can confidently verify the structure, determine the purity, and identify potential impurities of this important chemical intermediate. The key to a successful analysis lies not just in following the steps, but in understanding the rationale behind each technique and parameter. These methods provide a solid foundation for quality control, reaction monitoring, and regulatory submissions in the fields of pharmaceutical development and materials science. It is imperative that these methods are validated for their intended use to ensure data integrity.
References
-
Preprints.org. (2020). Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Available from: [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available from: [Link]
-
PMC - NIH. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available from: [Link]
-
PMC - PubMed Central. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Available from: [Link]
-
PMC - NIH. (n.d.). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Available from: [Link]
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]
-
ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]
-
ResearchGate. (2025). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Available from: [Link]
-
ACS Publications. (2024). Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Available from: [Link]
-
Royal Society of Chemistry. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Available from: [Link]
-
Semantic Scholar. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Available from: [Link]
-
PubMed. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Available from: [Link]
-
PMC - NIH. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. Available from: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Available from: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
ResearchGate. (2025). Retention data for some carbonyl derivatives of imidazo[2,1- c ][1][9][11]triazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. Lipophilicity of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1- c ][1][9][11]triazin-4-ones. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
Application Notes and Protocols for the Purification of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: The Critical Role of Purity in Benzoxazine Chemistry
6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of significant interest in the development of advanced materials and pharmaceuticals. As a monomer for polybenzoxazines, its purity is paramount. Impurities, such as unreacted starting materials, by-products, or oligomers, can significantly impact the polymerization process, leading to polymers with inconsistent and inferior thermal and mechanical properties.[1] In the context of drug development, even trace impurities can lead to undesirable side effects or reduced therapeutic efficacy. Therefore, robust and reproducible purification methods are essential to ensure the quality and performance of the final product.
This document provides a detailed guide to the purification of this compound, targeting researchers, scientists, and professionals in drug development. We will explore the fundamental principles behind common purification techniques and provide step-by-step protocols for their effective implementation.
Understanding the Impurity Profile
The synthesis of this compound, typically achieved through a Mannich-like condensation of a substituted aminophenol, formaldehyde, and a primary amine, can lead to several impurities.[2] These can include:
-
Unreacted Starting Materials: Residual 4,5-dichloro-2-aminophenol and other reactants.
-
Oligomeric Species: Low molecular weight polymers formed during synthesis.[3]
-
Side-Products: Isomeric variants or products from alternative reaction pathways. The formation of triazine structures is a known side reaction in benzoxazine synthesis.[4]
The choice of purification method will depend on the nature and quantity of these impurities. A multi-step purification strategy is often necessary to achieve high purity.
Purification Strategies: A Multi-faceted Approach
Achieving high purity for this compound typically involves a combination of techniques. The general workflow can be visualized as follows:
Caption: General purification workflow for this compound.
Protocol 1: Aqueous Wash for Preliminary Purification
Principle: An initial wash with water or a mild aqueous solution can effectively remove water-soluble impurities such as salts and residual formaldehyde.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the washing step 2-3 times. A wash with a saturated sodium bicarbonate solution can be employed to remove any acidic impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Flash Column Chromatography for Separation by Polarity
Principle: Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For benzoxazine derivatives, silica gel is a common stationary phase.[6]
Selection of Eluent System:
The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with appropriate polarity will allow the desired compound to move down the column at a suitable rate while retaining impurities. For benzoxazine derivatives, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are commonly used.[6]
| Eluent System | Typical Ratio (Hexane:Ethyl Acetate) | Application |
| Low Polarity | 9:1 to 7:3 | Eluting non-polar impurities. |
| Medium Polarity | 1:1 to 3:7 | Eluting the target compound. |
| High Polarity | 1:9 to Pure Ethyl Acetate | Eluting highly polar impurities. |
Step-by-Step Protocol:
-
Column Packing: Prepare a flash chromatography column with silica gel, ensuring it is well-packed and equilibrated with the starting eluent (a low-polarity mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure.
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Recrystallization for High-Purity Crystalline Product
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar chlorinated aromatic compounds, a range of organic solvents can be considered.[7]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good for moderately polar compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but more polar. |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a range of polarities. |
| Toluene | 111 | Non-polar | Can be effective, especially in a solvent/anti-solvent system. |
| Hexane | 69 | Non-polar | Often used as an anti-solvent. |
Step-by-Step Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The effect of successful recrystallization can be observed in the sharpening of the melting point and changes in the DSC thermogram.[5]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[8]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal properties, which are sensitive to impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.[8]
Conclusion
The purification of this compound is a critical step in ensuring its suitability for high-performance applications. By employing a systematic approach that may include aqueous washing, flash column chromatography, and recrystallization, researchers can obtain a product of high purity. The specific combination of methods and conditions should be optimized based on the impurity profile of the crude product. The protocols provided in this guide offer a solid foundation for developing a robust and effective purification strategy.
References
Sources
The Strategic Utility of 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine in Modern Organic Synthesis
Introduction: The Benzoxazine Scaffold and the Impact of Dichlorination
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and functional materials.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry, making it an attractive template for the design of targeted therapeutics. The introduction of dichloro substituents at the 6 and 7 positions of the benzene ring significantly modulates the electronic properties and metabolic stability of the scaffold. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the benzoxazine nitrogen, enhance binding interactions with biological targets through halogen bonding, and improve pharmacokinetic profiles by blocking potential sites of metabolism. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine as a key building block in organic synthesis, with a particular focus on its role in the development of targeted cancer therapeutics.
Core Applications: A Gateway to Complex Pharmaceutical Agents
The primary utility of this compound lies in its function as a nucleophilic amine that can be strategically incorporated into larger molecular frameworks. The secondary amine within the oxazine ring is amenable to a variety of transformations, most notably N-alkylation and N-arylation reactions. These reactions allow for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
A paramount example of its application is in the synthesis of Dabrafenib (GSK2118436) , a potent and selective inhibitor of the B-Raf kinase, which is a key enzyme in the MAPK signaling pathway.[3][4] Mutations in the BRAF gene are prevalent in various cancers, particularly melanoma. Dabrafenib's structure features the this compound moiety directly coupled to a pyrimidine ring, highlighting the building block's critical role in constructing the final active pharmaceutical ingredient (API).
Experimental Protocols and Methodologies
Part 1: Synthesis of the Building Block: this compound
The synthesis of the title building block is a two-step process commencing from commercially available 2,5-dichloronitrobenzene.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to the target benzoxazine building block.
Protocol 1.1: Synthesis of 4,5-Dichloro-2-aminophenol
This procedure involves the initial nitration of 2,5-dichloronitrobenzene followed by catalytic reduction.
-
Step 1a: Synthesis of 4-Chloro-2-nitrophenol. In a suitable reactor, 2,5-dichloronitrobenzene is treated with an aqueous solution of sodium hydroxide and heated under pressure.[5] This step selectively displaces one of the chlorine atoms with a hydroxyl group. Upon completion, the reaction mixture is cooled and neutralized to precipitate the 4-chloro-2-nitrophenol intermediate.
-
Step 1b: Catalytic Hydrogenation. The intermediate 4-chloro-2-nitrophenol is dissolved in a suitable solvent such as methanol or acetic acid.[5][6] A catalytic amount of platinum on carbon (Pt/C) or Raney Nickel is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the nitro group is completely reduced to an amine. The catalyst is removed by filtration, and the solvent is evaporated to yield 4,5-dichloro-2-aminophenol.
Protocol 1.2: Synthesis of this compound
This protocol is adapted from general procedures for benzoxazine synthesis.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dichloro-2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Reagents: Add 1,2-dibromoethane (1.5 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by flash column chromatography on silica gel to afford this compound as a solid.
| Compound | Molecular Weight | Typical Starting Material | Key Reagents | Expected Yield |
| 4,5-Dichloro-2-aminophenol | 178.02 g/mol | 2,5-Dichloronitrobenzene | NaOH, H₂, Pt/C | 80-90% (2 steps) |
| This compound | 204.05 g/mol | 4,5-Dichloro-2-aminophenol | 1,2-Dibromoethane, K₂CO₃ | 60-75% |
Table 1: Summary of synthetic steps for the building block.
Part 2: Application in N-Arylation Reactions - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is ideal for coupling the secondary amine of this compound with aryl halides or triflates, such as activated pyrimidines found in kinase inhibitor scaffolds.
Conceptual Workflow for Buchwald-Hartwig N-Arylation
Caption: Key components of the Buchwald-Hartwig amination.
Protocol 2.1: General Procedure for N-Arylation of this compound
This generalized protocol is based on conditions typically used for the synthesis of Dabrafenib precursors.[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide (e.g., a 2-chloro-5-iodopyrimidine derivative, 1.1 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq), to an oven-dried Schlenk flask.
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. The reaction is typically stirred for 12-24 hours. Progress should be monitored by an appropriate method (LC-MS or TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated product.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Robust and commonly used pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8] |
| Base | Cs₂CO₃, K₃PO₄ (milder); NaOtBu, LHMDS (stronger) | The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and substrate compatibility.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10] |
Table 2: Key Parameter Selection for Buchwald-Hartwig Amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis is straightforward, and its strategic application, particularly in palladium-catalyzed N-arylation reactions, provides a reliable and efficient route to complex molecular architectures. The successful incorporation of this moiety into the potent B-Raf inhibitor Dabrafenib underscores its importance in the development of targeted therapies. The protocols and guidelines presented herein offer a comprehensive starting point for researchers to utilize this building block in their own synthetic endeavors, paving the way for the discovery of new chemical entities with significant therapeutic potential.
References
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]
- Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
-
Request PDF. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase t. Retrieved January 21, 2026, from [Link]
- Kotha, S., Bindra, V., & Kuki, A. (1994).
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Retrieved January 21, 2026, from [Link]
- Gromachevskaya, E. V., et al. (2004). Synthesis of 3-chloro-6,6-diphenyl-6,11-dihydropyrido[1',2':1,2]imidazo-[4,5- b ]quinoline based on reaction of 2-chloromethyl-4,4-diphenyl- 4h-3,1-benzoxazine with 2-amino-5-chloropyridine. Chemistry of Heterocyclic Compounds, 40(10), 1326-1330*.
-
De Gruyter. (n.d.). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. Retrieved January 21, 2026, from [Link]
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
-
Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved January 21, 2026, from [Link]
-
PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties [mdpi.com]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. prepchem.com [prepchem.com]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. 4-Amino-2,5-dichlorophenol | 50392-39-7 [chemicalbook.com]
- 9. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: NMR Spectroscopy of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides a detailed protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical steps for sample preparation, data acquisition using ¹H and ¹³C NMR, and in-depth spectral analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as an authoritative resource, integrating established NMR principles with practical insights for the unambiguous characterization of this heterocyclic compound.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound with a scaffold that is of interest in medicinal chemistry and materials science. The precise arrangement of its atoms, particularly the location of the two chlorine substituents on the benzene ring, is critical to its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
This application note provides a robust framework for utilizing one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural verification of this compound. By understanding the principles of chemical shifts, spin-spin coupling, and through-bond correlations, researchers can confidently confirm the identity and purity of their synthesized compound.
Molecular Structure and Expected NMR Features
A foundational understanding of the molecule's structure is paramount to predicting and interpreting its NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
2.1. Predicted ¹H NMR Spectral Features
-
Aromatic Protons (H-5 and H-8): Due to the symmetrical dichlorination pattern, we expect two singlets in the aromatic region. The electron-withdrawing nature of the chlorine atoms and the oxygen and nitrogen heteroatoms will deshield these protons, shifting them downfield.
-
Methylene Protons (H-2 and H-3): The two methylene groups (-CH₂-) in the heterocyclic ring are adjacent to heteroatoms (N and O), which will cause them to appear at a lower field than typical aliphatic protons. We anticipate two distinct signals, likely triplets or complex multiplets, due to coupling with each other.
-
Amine Proton (N-H): A broad singlet is expected for the N-H proton. Its chemical shift can be variable and is often concentration and solvent-dependent.
2.2. Predicted ¹³C NMR Spectral Features
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C-6 and C-7) will be significantly influenced by the halogen's electronegativity. The quaternary carbons (C-4a and C-8a) will likely appear at a lower field due to their attachment to heteroatoms.
-
Aliphatic Carbons (C-2 and C-3): Two signals are expected in the aliphatic region, corresponding to the two methylene carbons. Their chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for unambiguous structural confirmation.
3.1. Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is critically dependent on proper sample preparation.
Protocol 1: Standard Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral interpretation.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
Causality: A well-dissolved, homogeneous sample in a deuterated solvent minimizes signal broadening and ensures accurate chemical shift measurements. The deuterated solvent is used to avoid large solvent signals that would otherwise obscure the analyte's signals.
Caption: Logical flow for structural elucidation using 1D and 2D NMR.
-
HSQC: An HSQC spectrum will show a cross-peak connecting the proton signal at ~4.3 ppm to the carbon signal at ~65 ppm, confirming the H-3/C-3 assignment. Similarly, it will link the ~3.4 ppm proton signal to the ~45 ppm carbon signal (H-2/C-2).
-
HMBC: An HMBC spectrum is crucial for confirming the connectivity of the aromatic ring. For example, the H-5 proton should show a correlation to C-4a and C-7. The H-8 proton should show correlations to C-8a and C-6. These long-range correlations provide unequivocal proof of the overall molecular structure.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can ensure the identity and purity of their compound with a high degree of confidence. The use of 2D correlation experiments like HSQC and HMBC serves as a self-validating system, transforming tentative assignments into a confirmed molecular structure.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
-
Petrakova, V., Kireev, V., Onuchin, D., & Sirotin, I. S. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
Sources
High-Resolution Mass Spectrometry for the Analysis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a member of the benzoxazine class of heterocyclic compounds, this molecule and its analogs are of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms provides a distinct isotopic signature that is crucial for its unambiguous identification and characterization. This document outlines a detailed protocol from sample preparation to data analysis, emphasizing the rationale behind key methodological choices to ensure scientific rigor and reproducibility. We delve into the ionization properties, fragmentation behavior, and the development of a robust LC-MS/MS method suitable for both qualitative and quantitative studies.
Introduction: The Analytical Imperative
This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The addition of halogen atoms, such as chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, precise and reliable analytical methods are paramount for its detection in complex matrices, for reaction monitoring during synthesis, and for comprehensive characterization in drug development pipelines.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity. For a dichlorinated compound like the topic analyte, the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic isotopic pattern that serves as a powerful diagnostic tool for confirmation.[1][2] This guide leverages these principles to establish a self-validating analytical workflow.
Analyte Properties & Key Mass Spectrometric Identifiers
A foundational understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.
| Property | Value | Rationale & Implication for MS Analysis |
| Chemical Structure | ![]() | The structure contains a basic nitrogen atom within the heterocyclic ring, which is a prime site for protonation, making Electrospray Ionization (ESI) in positive mode an ideal choice. |
| Molecular Formula | C₈H₇Cl₂NO | Used to calculate the exact mass. |
| Monoisotopic Mass | 202.9905 Da | This is the theoretical mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). It is the target for high-resolution mass spectrometry. |
| Key Identifier | Dichloro-Isotopic Pattern | The presence of two chlorine atoms results in a distinctive M, M+2, and M+4 isotopic cluster. The expected intensity ratio is approximately 100:65:10 (based on theoretical distribution). This pattern is a definitive marker for the presence of the analyte. |
Integrated Experimental Workflow
The end-to-end process, from sample handling to final data interpretation, follows a logical sequence designed to maximize accuracy and efficiency. The workflow is visualized below.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Application Protocols
The following protocols are designed for a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 (v/v) methanol:water as the diluent. This concentration is typically suitable for direct infusion or initial LC-MS method development.
-
Causality Note: Methanol is chosen for its ability to dissolve a wide range of organic compounds and its high volatility, which is advantageous for ESI. The use of a water/organic mixture for the final dilution ensures compatibility with reversed-phase LC mobile phases.
-
Protocol 2: Liquid Chromatography (LC) Method
This method provides a robust starting point for achieving good chromatographic peak shape and retention.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately nonpolar compounds. The specified dimensions are ideal for fast, high-resolution separations. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode, thereby increasing sensitivity.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute compounds across a range of polarities. This should be optimized for specific applications (e.g., resolving from impurities). |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume minimizes potential peak distortion. |
Protocol 3: Mass Spectrometry (MS) Method
This protocol focuses on using ESI in positive mode, which is well-suited for compounds containing basic nitrogen atoms.[4][5][6]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine in the benzoxazine ring is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Assists in desolvation and directs ions into the mass analyzer. |
| MS1 Scan Range | m/z 50 - 400 | A wide enough range to capture the precursor ion and observe potential low-mass background ions. |
| Target Precursor Ion | m/z 203.9978 ([M+H]⁺) | This is the calculated exact mass of the protonated monoisotopic peak (C₈H₈Cl₂NO⁺). |
| MS/MS Collision Energy | 10 - 40 eV | A ramped or stepped collision energy experiment is required to determine the optimal value that produces a rich, informative fragmentation spectrum. |
Expected Results & Data Interpretation
Precursor Ion Identification (MS1)
A successful analysis will first confirm the presence of the protonated molecule, [M+H]⁺. The most critical step is to verify the characteristic isotopic pattern. The mass spectrum should display a cluster of peaks corresponding to molecules containing different chlorine isotopes.
-
[M+H]⁺: m/z 203.9978 (containing 2 x ³⁵Cl)
-
[M+2+H]⁺: m/z 205.9948 (containing 1 x ³⁵Cl and 1 x ³⁷Cl)
-
[M+4+H]⁺: m/z 207.9919 (containing 2 x ³⁷Cl)
The relative intensity of these peaks (approx. 100:65:10) provides extremely high confidence in the identification of the dichlorinated analyte.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (m/z 204.0) and subjecting it to collision-induced dissociation (CID) to generate structurally significant fragment ions.[7] A plausible fragmentation pathway is proposed below.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Explanation of Fragmentation:
-
Precursor → Fragment A (m/z 175.9): A common fragmentation route for similar structures is the retro-Diels-Alder (RDA) type cleavage of the dihydrooxazine ring, leading to the loss of ethylene (C₂H₄, 28.03 Da). The resulting fragment would retain both chlorine atoms.
-
Precursor → Fragment B (m/z 148.0): Cleavage across the C-N and C-O bonds of the heterocyclic ring can result in the loss of an ethylimine neutral (C₂H₅N, 45.04 Da), yielding a dichlorinated phenoxy-type radical cation.
-
Fragment B → Fragment C (m/z 120.0): The dichlorinated phenoxy fragment could subsequently lose carbon monoxide (CO, 27.99 Da) to yield a dichlorinated cyclopentadienyl-type cation.
Summary of Key Ions for MRM Method Development:
| Ion Type | Calculated m/z | Description | Role in Analysis |
| Precursor | 204.0 | [M+H]⁺ (with ³⁵Cl) | Selected in Q1 for fragmentation. |
| Product 1 | 175.9 | [M+H - C₂H₄]⁺ | "Quantifier" ion - typically the most abundant and stable fragment. |
| Product 2 | 148.0 | [M+H - C₂H₅N]⁺ | "Qualifier" ion - confirms identity; the ratio of qualifier to quantifier should be constant. |
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging the principles of liquid chromatography, electrospray ionization, and tandem mass spectrometry, this method offers high sensitivity and specificity. The central, self-validating feature of this protocol is the exploitation of the unique dichloro-isotopic signature, which provides unambiguous confirmation of the analyte's identity. The detailed protocols and expected fragmentation data herein serve as a comprehensive resource for researchers in pharmaceutical development and chemical analysis, enabling reliable characterization and quantification of this important molecular scaffold.
References
-
Macias, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid communications in mass spectrometry, 17(21), 2446-2454. [Link]
-
Villagrasa, M., Guillamón, M., Eljarrat, E., & Barceló, D. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A, 1157(1-2), 108-114. [Link]
-
Ruiz, B., et al. (2006). Mass spectrometric studies of benzoxazine resorcarenes. Journal of Mass Spectrometry, 41(5), 635-645. [Link]
-
PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8637-8644. [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC–MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
Sources
- 1. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fateallchem.dk [fateallchem.dk]
- 5. researchgate.net [researchgate.net]
- 6. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Assay Development with 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The specific compound, 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine, presents a unique opportunity for investigation due to the influence of halogen substituents on pharmacokinetic and pharmacodynamic properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable in vitro assays to elucidate the biological activity of this promising compound.
This guide will detail adaptable protocols for a range of potential applications, drawing from established methodologies for analogous benzoxazine derivatives. We will explore assay development for key therapeutic areas where this scaffold has shown promise: kinase inhibition, anticancer cytotoxicity, antimicrobial efficacy, and anti-inflammatory activity.
Section 1: Kinase Inhibition Assays - Targeting the Kinome
The 1,4-benzoxazine scaffold has been successfully utilized in the development of potent kinase inhibitors, including those targeting tyrosine kinases.[3][4][5] Developing assays to screen this compound against a panel of kinases is a logical first step in identifying its molecular targets.
Scientific Rationale
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. An in vitro kinase assay typically measures the transfer of a phosphate group from a donor (like ATP) to a substrate (a peptide or protein) by a specific kinase. Inhibition of this process by a test compound indicates its potential as a kinase inhibitor. A common and robust method for this is a coupled enzyme assay, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[6]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: Spectrophotometric Coupled-Enzyme Kinase Assay
This protocol is adapted for a generic tyrosine kinase and can be optimized for specific kinases of interest.
Materials:
-
Purified kinase of interest
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactic dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP/PEP/NADH/PK/LDH solution in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
-
Assay Setup:
-
Add 50 µL of the 2X kinase/substrate solution to each well of the 96-well plate.
-
Add 25 µL of the compound dilutions to the respective wells.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X ATP/PEP/NADH/PK/LDH solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 30°C.
-
Monitor the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A known inhibitor for the target kinase should also be tested as a reference compound.
Section 2: Anticancer Cytotoxicity Assays - Gauging Anti-proliferative Effects
Numerous benzoxazine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[7][8][9] The MTT assay is a standard colorimetric method to assess cell viability and provides a robust initial screen for the cytotoxic potential of this compound.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability.
Experimental Workflow: MTT Assay
Sources
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Functionalization of 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6,7-Dichloro-3,4-dihydro-2H-1,4-benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of dichloro substitution at the 6- and 7-positions of the benzoxazine ring profoundly influences the molecule's electronic properties and lipophilicity, offering a unique scaffold for the development of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides detailed application notes and protocols for the key functionalization strategies of this compound, focusing on modifications at the nitrogen atom and the aromatic ring. The protocols provided herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the synthesis of novel benzoxazine-based compounds.
Key Functionalization Strategies
The primary sites for the functionalization of this compound are the secondary amine at the N-4 position and the C-5 and C-8 positions on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards classical electrophilic aromatic substitution, making transition metal-catalyzed cross-coupling reactions a more viable approach for C-H functionalization.
Section 1: N-Functionalization of the Benzoxazine Core
The secondary amine of the this compound is a versatile handle for introducing a wide range of substituents, enabling the modulation of the molecule's physicochemical properties and biological activity.
N-Alkylation
N-alkylation introduces alkyl groups to the nitrogen atom, which can influence the compound's lipophilicity, basicity, and steric profile. Standard alkylation conditions using a base and an alkyl halide are generally effective.
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the secondary amine, facilitating nucleophilic attack on the alkyl halide. The choice of base can influence reaction rate and yield.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for dissolving the reactants and facilitating the Sₙ2 reaction.
-
Temperature: The reaction is often performed at room temperature to moderate temperatures (50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
dot
Caption: Workflow for N-Alkylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.05 | 1.0 | 1.0 |
| Benzyl bromide | 171.04 | 1.1 | 1.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add benzyl bromide (1.1 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylated product.
N-Acylation
N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This functionalization can be useful for introducing carbonyl-containing moieties and can alter the electronic properties of the nitrogen atom.
-
Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles suitable for this transformation.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
dot
Caption: Workflow for N-Acylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.05 | 1.0 | 1.0 |
| Acetyl chloride | 78.50 | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add acetyl chloride (1.2 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]
Section 2: C-N Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method allows for the introduction of various aryl and heteroaryl substituents at the nitrogen atom of the benzoxazine core, which is crucial for exploring structure-activity relationships in drug discovery.
-
Catalyst System: A palladium catalyst, typically Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is the solvent of choice to prevent catalyst deactivation.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) as the Pd(0) active catalyst is sensitive to oxygen.
dot
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents/mol% |
| This compound | 204.05 | 1.0 | 1.0 |
| 4-Bromotoluene | 171.04 | 1.2 | 1.2 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 2 mol% |
| XPhos | 476.65 | 0.04 | 4 mol% |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Section 3: Aromatic Ring Functionalization
Direct functionalization of the electron-deficient aromatic ring of this compound is challenging. While classical electrophilic aromatic substitution reactions are generally not feasible due to the deactivating effect of the chloro substituents and the benzoxazine ring, directed C-H activation or metal-halogen exchange followed by electrophilic trapping could be explored for the introduction of substituents at the C-5 and C-8 positions. However, these methods often require significant optimization.
Note: The protocols for aromatic ring functionalization are more speculative and would require substantial optimization for this specific substrate.
Conclusion
The functionalization of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation serve as a robust starting point for the chemical exploration of this scaffold. Careful consideration of the electronic nature of the substrate and optimization of reaction conditions will be key to achieving high yields and purity of the desired derivatives.
References
-
Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from [Link]
- Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-7). Elsevier.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
- Li, Z., et al. (2014). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.
- Fort, Y., Schneider, R., et al. (2004). A one-pot tandem inter/intramolecular amination of aryl chlorides for the synthesis of N-arylated heterocycles. Journal of Organic Chemistry, 69(23), 8131-8134.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-248.
- European Patent Office. (1987). EP0233728A1 - 1,4-Benzoxazine derivatives their production and use. Google Patents.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., et al. (2021).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP0233728A1 - 1,4-Benzoxazine derivatives their production and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. Here, we address common challenges and frequently asked questions to help improve reaction yields and product purity. Our approach is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-amino-4,5-dichlorophenol, followed by its cyclization to form the benzoxazine ring. This guide will address potential issues in both stages.
Step 1: Synthesis of 2-amino-4,5-dichlorophenol
A common route to 2-amino-4,5-dichlorophenol is through the reduction of a nitrophenol precursor.[1] Challenges in this step can significantly impact the overall yield and purity of the final product.
Issue 1: Low Yield of 2-amino-4,5-dichlorophenol
-
Potential Cause A: Incomplete Reduction. The reduction of the nitro group is a critical step. Incomplete reaction can leave starting material, leading to a lower yield of the desired aminophenol.
-
Solution: Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. For reductions using iron powder in acidic media, finely powdered iron is recommended to maximize surface area.[1] The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
-
Potential Cause B: Side Reactions. Over-reduction or other side reactions can occur, especially at elevated temperatures.
-
Solution: Maintain careful control of the reaction temperature. For instance, when using iron and hydrochloric acid, heating in a boiling water bath provides controlled heating.[1] The addition of the nitrophenol precursor should be done portion-wise to manage the exothermic nature of the reaction.[1]
-
-
Potential Cause C: Product Loss During Workup. The aminophenol product can be lost during extraction and purification if the pH is not carefully controlled.
-
Solution: After the reduction, the reaction mixture is typically made basic to precipitate iron salts and dissolve the aminophenol.[1] Subsequent careful acidification to the isoelectric point of the aminophenol will precipitate the product, maximizing recovery.
-
Issue 2: Impure 2-amino-4,5-dichlorophenol
-
Potential Cause A: Presence of Isomers. The synthesis of the nitrophenol precursor can sometimes result in the formation of isomers, which are then carried through to the aminophenol stage.
-
Solution: The purity of the starting nitrophenol should be confirmed before proceeding with the reduction. Recrystallization of the nitrophenol precursor may be necessary to remove isomers.
-
-
Potential Cause B: Oxidation of the Aminophenol. Aminophenols are susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants during the workup can also be beneficial.[2]
-
Step 2: Cyclization to this compound
The cyclization is typically achieved by reacting 2-amino-4,5-dichlorophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane.[3][4]
Issue 3: Low Yield of this compound
-
Potential Cause A: Inefficient N-alkylation. The initial step of the cyclization is the N-alkylation of the amino group. This can be a slow process.
-
Solution: The choice of base is critical. A moderately strong base, such as potassium carbonate, is often used to deprotonate the phenol and facilitate the N-alkylation.[4] The reaction can be accelerated by heating.
-
-
Potential Cause B: Competing O-alkylation. While N-alkylation is generally favored, some O-alkylation of the phenolic hydroxyl group can occur, leading to undesired byproducts.
-
Solution: The reaction conditions can be optimized to favor N-alkylation. For example, using a polar aprotic solvent can enhance the nucleophilicity of the amine.
-
-
Potential Cause C: Inefficient Intramolecular Cyclization. The final ring-closing step, an intramolecular Williamson ether synthesis, may be slow.
-
Solution: Higher temperatures and a suitable base are required to deprotonate the phenolic hydroxyl group of the N-alkylated intermediate, facilitating the intramolecular cyclization.
-
Issue 4: Formation of Polymeric Byproducts
-
Potential Cause: Intermolecular reactions between the N-alkylated intermediate and another molecule of 2-amino-4,5-dichlorophenol can lead to the formation of dimers or polymers, reducing the yield of the desired monomeric benzoxazine.
-
Solution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. The slow addition of the electrophile can also help to maintain a low concentration of the reactive intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step synthesis. The first step is the synthesis of 2-amino-4,5-dichlorophenol, often by the reduction of a corresponding nitrophenol. The second step is the cyclization of 2-amino-4,5-dichlorophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[3][4]
Q2: What are the critical parameters to control for a high-yield synthesis?
Several parameters are crucial:
-
Purity of Starting Materials: Ensure the 2-amino-4,5-dichlorophenol is pure and free of isomers.
-
Choice of Base: A suitable base is needed to facilitate both N-alkylation and the final intramolecular cyclization. Potassium carbonate is a common choice.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause significant decomposition or side reactions.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective for this type of reaction.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give good separation between the starting material, any intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent.
Q4: What are the best methods for purifying the final product?
Column chromatography is a common method for purifying the crude product. A silica gel column with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be used to separate the desired product from any unreacted starting materials and byproducts. Recrystallization from a suitable solvent can be used for further purification.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,5-dichlorophenol
This protocol is a general guideline based on the reduction of a nitrophenol.[1]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add finely powdered iron (3 eq.) and a dilute solution of hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Add the 4,5-dichloro-2-nitrophenol (1 eq.) portion-wise over a period of 1-2 hours.
-
After the addition is complete, continue to heat at reflux for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and make it basic by the addition of a sodium carbonate solution.
-
Filter the hot solution to remove the iron salts.
-
Carefully acidify the filtrate with acetic acid to precipitate the 2-amino-4,5-dichlorophenol.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a general guideline for the cyclization reaction.[3][4]
-
To a solution of 2-amino-4,5-dichlorophenol (1 eq.) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq.).
-
Heat the mixture to 80-100 °C with stirring.
-
Add 1,2-dibromoethane (1.1 eq.) dropwise over a period of 30 minutes.
-
Continue to heat the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Step | Issue | Potential Cause | Recommended Solution |
| 1 | Low Yield of Aminophenol | Incomplete Reduction | Use fresh, finely powdered reducing agent in excess; monitor by TLC. |
| Side Reactions | Control temperature carefully; add precursor portion-wise. | ||
| Product Loss During Workup | Optimize pH for precipitation. | ||
| 2 | Low Yield of Benzoxazine | Inefficient N-alkylation | Use a suitable base (e.g., K2CO3) and heat. |
| Competing O-alkylation | Optimize solvent and reaction conditions. | ||
| Inefficient Cyclization | Ensure sufficient heating and appropriate base. | ||
| Polymer Formation | Use high dilution; add electrophile slowly. |
Visualization
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers (Basel), 12(3), 694. [Link]
-
Valentovic, M. A., et al. (2002). Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-231. [Link]
- Synthesis device and application of 2, 6-dichloro-4-aminophenol. (2021).
-
Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-10). Elsevier. [Link]
-
McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o433–o434. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]
-
El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 211-246. [Link]
-
SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2020). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. [Link]
-
Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. (2012). Zeitschrift für Naturforschung B, 67(10), 1051-1056. [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 5-8. [Link]
-
Possible side reaction during the production of benzoxazine monomers based on diamines. (2021). ResearchGate. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2022). The Journal of Organic Chemistry, 87(12), 7996–8007. [Link]
-
2-Amino-4,5-dichlorophenol. PubChem. [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (2014). RSC Advances, 4(28), 14663-14669. [Link]
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
-
Possible side reaction during the production of benzoxazine monomers based on diamines. (2021). ResearchGate. [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2020). New Journal of Chemistry, 44(28), 12043-12047. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). Polymers (Basel), 13(9), 1421. [Link]
-
5-Amino-2,4-dichlorophenol. PubChem. [Link]
-
Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(9), 293-299. [Link]
-
1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). (2001). Molecules, 6(12), 1013-1018. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024). ChemistrySelect, 9(24), e202401777. [Link]
-
Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. (2008). Toxicology, 247(2-3), 85-92. [Link]
Sources
Technical Support Center: Synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. We will delve into the causality behind experimental challenges and provide field-proven solutions to enhance yield, purity, and reproducibility.
Overview of the Core Synthesis
The most prevalent and direct route to this compound involves the reaction of 4,5-dichloro-2-aminophenol with a two-carbon electrophile, typically 1,2-dibromoethane or 1,2-dichloroethane. The reaction is a tandem N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to close the oxazine ring. The electron-withdrawing nature of the two chlorine substituents on the aminophenol starting material decreases the nucleophilicity of both the amine and hydroxyl groups, often necessitating carefully optimized conditions to achieve good yields and minimize side products.
Caption: Core synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I mitigate them?
A1: Root Cause Analysis & Solutions
Low yields in this synthesis are most often attributable to two competing side reactions: intermolecular dimerization and O-alkylation of the starting material .
-
Intermolecular Dimerization: This is the most common byproduct. Instead of the second step being an intramolecular cyclization, the N-alkylated intermediate reacts with another molecule of the 4,5-dichloro-2-aminophenol starting material. This results in the formation of a dimeric species, effectively consuming two equivalents of your starting material for every molecule of byproduct.
-
Initial O-Alkylation: While the amino group is generally a stronger nucleophile than the phenol, a strong base can deprotonate the hydroxyl group, forming a potent phenoxide nucleophile. This can lead to an initial O-alkylation, forming an isomer that cannot cyclize into the desired 1,4-benzoxazine.
Caption: Competing reaction pathways leading to low yield.
Troubleshooting Protocol:
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Concentration | Employ High-Dilution Conditions. Add the 1,2-dibromoethane slowly over several hours to a refluxing solution of the aminophenol, base, and solvent. | This maintains a low instantaneous concentration of the electrophile and the N-alkylated intermediate, statistically favoring the unimolecular cyclization over the bimolecular dimerization reaction. |
| Base Selection | Use a moderately weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases like NaH or alkoxides initially. | A moderate base is sufficient to neutralize the HBr formed during N-alkylation without extensively deprotonating the phenol, thus minimizing competitive O-alkylation.[1] |
| Solvent Choice | Use a polar aprotic solvent like DMF, DMAc, or Acetonitrile. | These solvents effectively solvate the cation of the base (e.g., K⁺) and accelerate Sₙ2 reactions without participating in the reaction. |
| Temperature | Maintain a sufficiently high temperature (e.g., 80-120 °C) to promote both the initial alkylation and the subsequent cyclization. | The cyclization step (intramolecular Williamson ether synthesis) requires thermal energy to overcome the activation barrier. |
Q2: My reaction stalls after the first step, leaving the N-(2-bromoethyl) intermediate as the major product. How do I drive the cyclization to completion?
A2: Promoting the Ring-Closing Step
The accumulation of the N-(2-bromoethyl)-4,5-dichloro-2-aminophenol intermediate indicates that the second step, the intramolecular Williamson ether synthesis, is the rate-limiting step. This is common, as the nucleophilicity of the phenolic oxygen is reduced by the electron-withdrawing chloro-substituents.
Causality: The cyclization requires the formation of a phenoxide ion to attack the terminal carbon bearing the bromine atom. If the base is too weak or has been consumed, this deprotonation will not occur efficiently.
Troubleshooting Protocol:
-
Two-Step, One-Pot Modification: After TLC or LCMS confirms the formation of the N-alkylated intermediate (typically after 4-8 hours), add a stronger base to the reaction mixture. A common choice is sodium hydride (NaH, 60% dispersion in mineral oil).
-
Procedure: Cool the reaction mixture to 0 °C. Carefully add 1.1 equivalents of NaH portion-wise. Allow the mixture to slowly warm to room temperature and then heat to 60-80 °C until the reaction is complete.
-
Rationale: NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the phenol, creating the phenoxide required for the final ring-closing Sₙ2 reaction. This targeted intervention specifically accelerates the slow step.
-
-
Solvent and Cation Effects: The choice of base and solvent can have a significant impact. Using cesium carbonate (Cs₂CO₃) can be advantageous. The large, soft cesium cation is poorly solvated, leading to a more "naked" and reactive carbonate anion. Furthermore, the "cesium effect" is known to accelerate O-alkylation reactions.
Caption: Troubleshooting decision tree for common synthesis issues.
Q3: My final product is a dark brown or black tar, making purification difficult. What causes this discoloration and how can I prevent it?
A3: Preventing Oxidative Degradation
Aminophenols are highly susceptible to oxidation, especially under basic conditions and at elevated temperatures in the presence of oxygen. The electron-rich aromatic ring can be oxidized to form quinone-imine type structures, which are highly colored and can polymerize, leading to tar formation.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by a series of freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidant Additives (Optional): In particularly stubborn cases, a small amount of a reducing agent or antioxidant like sodium dithionite (Na₂S₂O₄) can be added to the reaction mixture to quench oxidative species as they form. This should be used judiciously as it can complicate workup.
-
Purification Considerations: If a colored product is obtained, purification via column chromatography on silica gel is standard. A gradient elution from hexane/ethyl acetate is typically effective. If the product is still colored, treatment of a solution of the product with activated carbon can help remove colored impurities before a final recrystallization.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights to maximize yield and purity.
Materials:
-
4,5-dichloro-2-aminophenol (1 equiv)
-
1,2-dibromoethane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,5-dichloro-2-aminophenol and anhydrous potassium carbonate.
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via cannula to create a ~0.1 M solution with respect to the aminophenol. Begin vigorous stirring.
-
Heating: Heat the slurry to 90 °C.
-
Slow Addition: Dilute the 1,2-dibromoethane in a volume of anhydrous DMF equal to one-quarter of the main reaction volume. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction by TLC or LCMS every 2 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield this compound as a solid.
References
-
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Molecules, 26(9), 2529. Available at: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 27-30. Available at: [Link]
-
Demir, H. O., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
Sources
Technical Support Center: Stability of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the dedicated technical support guide for 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challenges during the handling, storage, and experimental use of this compound. Our guidance is built upon the foundational principles of benzoxazine chemistry, tailored to address the specific electronic and steric influences of the dichloro-substituents.
The inherent stability of the benzoxazine ring system is a cornerstone of its utility, particularly in the synthesis of high-performance polybenzoxazine thermosets, which are known for their remarkable thermal and dimensional stability.[1][2][3] However, the monomeric form, this compound, requires careful handling to prevent premature degradation or reaction. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the electron density of the heterocyclic system, potentially affecting its susceptibility to certain degradation pathways.
This guide provides a structured, in-depth analysis of potential issues, presented in a practical question-and-answer format, along with validated protocols and troubleshooting workflows.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues that may arise during experimentation. Each answer provides a causal explanation and a clear path to resolution.
Question 1: I observe a gradual discoloration (e.g., yellowing) of my solid this compound sample during storage. What is the likely cause and how can I prevent it?
Answer: Discoloration of benzoxazine monomers upon storage is typically indicative of low-level oxidation or photolytic degradation. The tertiary amine within the oxazine ring can be susceptible to oxidation, forming N-oxide species or other chromophoric byproducts. Furthermore, aromatic systems, especially those with heteroatom substituents, can be sensitive to UV light, which can initiate radical-based degradation pathways.[4]
Causality:
-
Oxidation: Exposure to atmospheric oxygen, even under ambient conditions, can slowly oxidize the molecule. This process can be accelerated by trace metal impurities or exposure to light.
-
Photodegradation: Benzoxazines possess chromophores that can absorb UV radiation.[4] This energy can lead to bond cleavage or the formation of reactive intermediates, resulting in colored impurities. The chloro-substituents may alter the absorption profile, potentially increasing sensitivity.
Troubleshooting Protocol:
-
Inert Atmosphere Storage: Immediately upon synthesis and purification, store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.
-
Light Protection: Use amber glass vials or wrap standard vials in aluminum foil to prevent exposure to ambient and UV light.
-
Temperature Control: Store the material at a reduced temperature (2-8 °C is recommended) to decrease the rate of any potential degradation reactions.
-
Purity Check: Re-analyze the discolored material using HPLC or NMR to quantify the level of impurity and compare it to a fresh or properly stored sample.
Question 2: My NMR spectrum shows signals that I cannot assign to the parent molecule, and HPLC analysis reveals multiple small peaks alongside the main product peak. What is happening?
Answer: The presence of unassigned signals and extraneous peaks suggests the formation of byproducts, which can arise from either the initial synthesis or subsequent degradation. The Mannich reaction used for synthesizing benzoxazines can sometimes produce oligomeric species or other side products if reaction conditions are not strictly controlled.[5][6] Additionally, the oxazine ring is susceptible to hydrolysis, particularly under acidic conditions.[7]
Causality:
-
Oligomer Formation: During synthesis, side reactions can lead to the formation of dimers or trimers, which have different analytical signatures.[8]
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid (e.g., from acidic solvents or atmospheric CO2 in the presence of moisture) can catalyze the ring-opening of the benzoxazine.[7][9] This hydrolysis breaks the C-O bond of the oxazine ring, yielding a phenolic amine intermediate.[7]
-
Solvent Interaction: If stored in reactive solvents (e.g., protic solvents like methanol for extended periods), the compound may undergo solvolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity issues.
Question 3: I am seeing a lower-than-expected melting point or a broad melting range for my synthesized compound. Does this indicate a stability problem?
Answer: Yes, a depressed and broad melting point is a classic indicator of impurity. For a crystalline solid like this compound, the presence of impurities (such as oligomers, hydrolyzed products, or residual solvents) disrupts the crystal lattice, leading to melting over a range at a lower temperature than the pure substance.
Causality:
-
Melting Point Depression: This phenomenon is directly explained by colligative properties. Impurities lower the chemical potential of the solid phase, resulting in a lower melting temperature.
-
Incomplete Synthesis/Purification: The most common cause is the presence of unreacted starting materials or byproducts from the synthesis that were not fully removed during purification.
-
On-Column Degradation: If you are using techniques like Gas Chromatography (GC) for purity analysis, thermal degradation in the injector port can also give a false impression of impurity.[10]
Corrective Actions:
-
Re-purification: Perform another round of purification. Recrystallization from a suitable solvent system (e.g., hexane or ethanol/water mixtures) is often effective for removing minor impurities.
-
Use DSC for Thermal Analysis: Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile than a simple melting point apparatus. It can reveal a sharp melting endotherm for a pure compound and show broader peaks or multiple thermal events if impurities are present.[11][12]
-
Dry Thoroughly: Ensure the sample is completely free of residual solvent by drying under high vacuum, as trapped solvent can also depress the melting point.
Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, under an inert atmosphere, and at a refrigerated temperature.
| Parameter | Recommended Condition | Rationale |
| Physical State | Solid | Minimizes mobility and reactivity compared to solution. |
| Temperature | 2–8 °C | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine. |
| Light | Amber vial or foil-wrapped | Prevents photolytic degradation.[4] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the oxazine ring. |
FAQ 2: How does the 6,7-dichloro substitution pattern affect the stability compared to an unsubstituted benzoxazine?
The two electron-withdrawing chlorine atoms on the benzene ring are expected to have a notable effect on the molecule's electronic properties and, consequently, its stability.
-
Acid Stability: The chlorine atoms pull electron density away from the benzene ring. This effect can be transmitted to the heteroatoms, potentially making the lone pair on the nitrogen atom less basic. A less basic nitrogen may reduce the molecule's susceptibility to protonation, thereby offering slightly enhanced stability against acid-catalyzed ring-opening compared to non-substituted analogs.
-
Thermal Stability: The influence on thermal stability is complex. While the increased molecular weight and polarity from the chloro-groups may increase intermolecular forces, leading to higher thermal stability of the resulting polymer[2], the effect on the monomer is less predictable without experimental data. However, the fundamental ring-opening polymerization mechanism remains the primary thermal event.[13]
FAQ 3: What are the primary degradation products I should look for?
The most likely degradation pathway under common experimental conditions (e.g., presence of moisture and acid/base traces) is the hydrolysis of the oxazine ring.
Caption: Primary hydrolytic degradation pathway.
The primary degradation product would be the corresponding 2-(aminomethyl)-4,5-dichlorophenol derivative. This can be detected by techniques like LC-MS, which would show a different mass and retention time, or NMR spectroscopy, where the characteristic signals of the closed oxazine ring (-O-CH2-N- and Ar-CH2-N-) would be replaced by signals corresponding to the opened structure.[7]
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the compound and detecting related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% trifluoroacetic acid, TFA, or formic acid).
-
Gradient Example: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of ACN to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[10]
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC is used to determine the onset of thermal events, such as melting and the exothermic ring-opening polymerization, which is a key indicator of thermal stability.[1][14]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 3-5 mg of the solid compound into a sample pan and seal it.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point.
-
Identify the broad exothermic peak corresponding to the ring-opening polymerization. The onset temperature of this exotherm is a critical measure of the compound's thermal stability. Higher onset temperatures indicate greater thermal stability.[1]
-
References
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available from: [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available from: [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis. Available from: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PDF. Available from: [Link]
-
Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids - ResearchGate. Available from: [Link]
-
Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane - Preprints.org. Available from: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. Available from: [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate. Available from: [Link]
-
Thermal Degradation Mechanism of Polybenzoxazines - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Polyetheramine-type Benzoxazines as Protective Coatings for Low Carbon Steel against Corrosion in Sodium Chloride Solution - ResearchGate. Available from: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC - NIH. Available from: [Link]
-
Resonance structures of the unsubstituted benzoxazine PH-a. Structures... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability - PDF. Available from: [Link]
-
MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Available from: [Link]
-
Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties - Taylor & Francis. Available from: [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available from: [Link]
-
Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Available from: [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review | Request PDF - ResearchGate. Available from: [Link]
-
Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. Available from: [Link]
-
Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates - MDPI. Available from: [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Available from: [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. Available from: [Link]
-
Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines - RSC Publishing. Available from: [Link]
-
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these challenges. Our approach is grounded in established scientific principles and practical, field-proven techniques to ensure the successful progression of your research and development efforts.
I. Understanding the Challenge: The "Brick Dust" Problem
Many promising drug candidates, particularly heterocyclic compounds like this compound, exhibit poor aqueous solubility. This intrinsic characteristic, often colloquially referred to as a "brick dust" problem, can severely limit a compound's bioavailability and therapeutic potential, presenting a significant hurdle in preclinical and clinical development.[1][2][3] The low solubility stems from a combination of factors including high crystal lattice energy, molecular hydrophobicity, and limited interactions with water molecules. Effectively overcoming this challenge is a critical step in advancing your research.
II. Troubleshooting & FAQs: Your Questions Answered
This section directly addresses common questions and issues encountered during experimentation with poorly soluble compounds.
Q1: I've tried dissolving this compound in common aqueous buffers (e.g., PBS) with no success. What should be my next step?
A1: It's not uncommon for highly crystalline, hydrophobic compounds to be practically insoluble in standard aqueous buffers. Your immediate next step should be a systematic solvent screening to identify a suitable organic solvent or a cosolvent system.
-
Rationale: The goal is to find a solvent system that can disrupt the crystal lattice of the compound and form favorable interactions with the solute molecules.[4][5]
-
Recommended Action: Begin by testing solubility in a range of pharmaceutically acceptable solvents with varying polarities. See the table below for a suggested starting list.
| Solvent Category | Examples | Polarity Index (approx.) | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | 7.2, 6.4 | Excellent solubilizing power, but may have toxicity concerns for in vivo studies. Often used for initial stock solutions. |
| Polar Protic | Ethanol, Methanol, Propylene Glycol (PG) | 5.2, 6.6, 6.8 | Generally well-tolerated and commonly used as cosolvents with water.[6] |
| Non-polar | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Useful for understanding the compound's lipophilicity but not for aqueous-based assays. |
Q2: I've found a suitable organic solvent, but my experiment requires an aqueous environment. How do I transition from the organic stock solution?
A2: This is a classic challenge that can be addressed using a cosolvent approach. A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar drugs by reducing the polarity of the solvent system.[2][4]
-
Causality: The organic cosolvent reduces the interfacial tension between the aqueous medium and the hydrophobic solute, allowing for greater solvation.[7][8]
-
Practical Steps:
-
Prepare a high-concentration stock solution of your compound in a suitable, water-miscible organic solvent (e.g., DMSO or ethanol).
-
For your experiment, add a small volume of the stock solution to your aqueous buffer while vortexing to ensure rapid mixing.
-
Crucial Consideration: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum (typically <1-2%) to avoid solvent-induced artifacts in your biological assays.
-
Q3: My compound precipitates out of the cosolvent system upon dilution. What are my options?
A3: Precipitation upon dilution of a cosolvent system is a common issue, indicating that the aqueous environment cannot maintain the compound in solution. At this point, more advanced formulation strategies are necessary.
-
Decision Workflow: The choice of the next strategy depends on the intended application (e.g., in vitro assay vs. in vivo administration) and the physicochemical properties of your compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound contains a secondary amine within the heterocyclic ring, which can be protonated. This makes its solubility pH-dependent.
-
Mechanism: As a weak base, the compound will be more soluble in acidic solutions.[9][10] The protonation of the amine group leads to the formation of a more polar, charged species, which interacts more favorably with water.[11][12]
-
Experimental Approach: To determine the pH-solubility profile, you can measure the solubility of the compound in a series of buffers with varying pH values (e.g., from pH 2 to 10). This will help you identify the optimal pH range for solubilization.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[15][16]
-
Benefit: This complexation effectively masks the hydrophobic nature of the drug, leading to a significant increase in its apparent water solubility.[14]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Q6: When should I consider solid dispersions or nanosuspensions?
A6: These are more advanced techniques typically employed when simpler methods fail or for developing a final dosage form for in vivo studies.
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[17][18][19] The amorphous form of a drug is generally more soluble than its crystalline counterpart because no energy is required to break the crystal lattice.[20][21]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[22][23] The significant reduction in particle size leads to an increased surface area, which in turn enhances the dissolution rate and saturation solubility.[24][25]
III. Detailed Experimental Protocols
Here we provide step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple, economical, and avoids the use of toxic organic solvents.[13]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Paste Formation: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a homogeneous paste.
-
Drug Incorporation: Add the drug to the paste in small portions while triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method for preparing solid dispersions.[19]
-
Solubilization: Dissolve both the this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a poloxamer) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion to confirm the amorphous nature of the drug and the absence of crystallinity using DSC and XRPD.
Protocol 3: Nanosuspension Formulation (High-Pressure Homogenization)
High-pressure homogenization is a widely used top-down approach for producing nanosuspensions.[24]
-
Premix Preparation: Disperse the this compound in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).
-
High-Shear Mixing: Subject the suspension to high-shear mixing to obtain a uniform pre-dispersion.
-
High-Pressure Homogenization: Pass the pre-dispersion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure. The high pressure and cavitation forces will break down the drug crystals into nanoparticles.
-
Particle Size Analysis: Monitor the particle size distribution of the nanosuspension using dynamic light scattering (DLS) or laser diffraction until the desired particle size is achieved.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential (to assess stability), and drug content.
IV. Visualization of Key Concepts
Caption: Mechanisms of common solubility enhancement techniques.
V. References
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Cosolvency | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Khan Academy [khanacademy.org]
- 11. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japer.in [japer.in]
- 21. wjpls.org [wjpls.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 27. gala.gre.ac.uk [gala.gre.ac.uk]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. researchgate.net [researchgate.net]
- 30. pharmtech.com [pharmtech.com]
- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of Dichlorinated Benzoxazines
Welcome to the technical support center for dichlorinated benzoxazine monomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these unique compounds. The presence of chlorine substituents on the aromatic rings introduces specific challenges that require nuanced approaches to achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: Why are dichlorinated benzoxazines particularly challenging to purify compared to non-halogenated analogs?
The difficulty primarily stems from the electronic effects of the chlorine atoms and the reaction kinetics of the synthesis. The electron-withdrawing nature of chlorine can deactivate the aromatic ring, which may alter reaction pathways and influence the polymerization temperature.[1][2] Syntheses involving diamines are often complicated by the formation of hyperbranched triazine side-products, which can lead to the reaction mass gelating or a decrease in the yield of the desired monomer.[1][3] These side-products, along with unreacted starting materials and oligomers, often result in the crude product being a glassy, amorphous solid or a viscous oil, making traditional crystallization difficult.[1][3]
Q2: What are the most common impurities I should expect in my crude dichlorinated benzoxazine product?
The primary impurities encountered are typically:
-
Unreacted Starting Materials: Residual phenol, dichlorinated diamine, and paraformaldehyde.
-
Oligomeric Species: Low-molecular-weight polymers formed during the synthesis. The purity of the monomer is critical as oligomers can initiate the polymerization reaction prematurely.[4]
-
Side-Reaction Products: Specifically, the formation of hyperbranched triazine chains is a known issue in syntheses involving diamines.[1][3] These structures can sometimes be identified by a characteristic low-intensity signal around 5.1 ppm in the ¹H NMR spectrum.[1]
Q3: How does the choice of solvent during synthesis affect the purity of the final product?
The reaction medium has a significant impact on the final product's purity and the prevalence of side reactions. For instance, in the synthesis of a benzoxazine monomer from 3,3′-dichloro-4,4′-diaminodiphenylmethane, using a solvent mixture of toluene/isopropanol was found to yield a much purer product with fewer triazine structures compared to using toluene alone.[1] While synthesis in pure toluene is possible, the resulting product may contain more impurities.[3][5]
Q4: How important is monomer purity for subsequent polymerization and material properties?
Monomer purity is critically important. Impurities such as unreacted reagents and oligomers can dramatically affect the melting and polymerization behavior of the benzoxazine resin.[4][6][7] The presence of these species can act as plasticizers or initiators, lowering the onset temperature of polymerization and altering the kinetics of the curing process.[4][8] This, in turn, impacts the thermomechanical properties of the final cured polybenzoxazine, including its glass transition temperature (Tg), thermal stability, and mechanical strength.[6] Differential Scanning Calorimetry (DSC) thermograms of monomers with different purity levels show significant differences, underscoring the impact of impurities.[7][9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of dichlorinated benzoxazines.
Issue 1: The crude product is a dark, viscous oil or a glassy, non-crystalline solid.
-
Potential Cause: This is a common outcome for dichlorinated benzoxazine synthesis and is often due to a mixture of the desired monomer, oligomeric species, and triazine-based side products.[1][3] The amorphous nature of this mixture prevents the straightforward crystallization that might be possible with simpler benzoxazines.
-
Troubleshooting Workflow:
-
Initial Solvent Wash: Begin by washing the crude product with a non-polar solvent like cold hexanes or petroleum ether. This step is effective at removing residual, less-polar starting materials, such as unreacted phenol derivatives.
-
Trituration: Attempt to triturate the oil/glass with a solvent in which the desired monomer has low solubility, but the impurities are more soluble. A mixture like diethyl ether/hexanes can sometimes induce precipitation or solidification of the product.
-
Proceed to Chromatography: If the product remains an oil or amorphous solid, direct purification via column chromatography is the most effective next step. Do not spend excessive time trying to force crystallization of an impure, oily product.
-
Issue 2: Poor separation or co-elution of bands during column chromatography.
-
Potential Cause: The polarity of the desired product and major impurities are too similar for effective separation with the chosen solvent system. Column overloading can also lead to poor resolution.
-
Troubleshooting Workflow:
-
Develop a Gradient System with TLC: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Toluene) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Your goal is to find a system where the desired product has an Rf value of ~0.3-0.4, and impurities are well-separated from it.
-
Use a Gradient Elution: Start the column with a low-polarity mobile phase to elute non-polar impurities first. Gradually increase the polarity of the mobile phase to elute your product, leaving more polar baseline impurities on the column.
-
Dry Loading: If your product is soluble in the initial column solvent, it can lead to band broadening. Adsorb your crude product onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of your packed column ("dry loading"). This technique ensures a narrow starting band and improves resolution.
-
Consider Reversed-Phase Chromatography: For highly polar benzoxazines that are difficult to purify on silica, reversed-phase chromatography (C18 silica) may be an option.[10] This technique separates compounds based on hydrophobicity, using polar mobile phases like water/acetonitrile or water/methanol.[10]
-
Issue 3: ¹H NMR analysis after purification still shows significant impurity peaks.
-
Potential Cause: The impurity may be an isomer or a side-product with very similar properties to the desired molecule, making it difficult to separate via chromatography. Alternatively, it could be residual solvent from the purification process.
-
Troubleshooting Workflow:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard charts for common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane).
-
Check for Known Side-Products: As mentioned, triazine impurities in similar systems have been reported to show a signal around 5.1 ppm.[1] Check your spectrum for peaks in this region.
-
Re-Purify Under Higher Resolution Conditions: If the impurity is not a solvent, repeat the column chromatography using a shallower solvent gradient and a longer column to increase the separation resolution.
-
Attempt Recrystallization: If you have successfully isolated a solid product that is >90% pure, recrystallization is the best method to remove trace impurities and achieve analytical purity. See the detailed protocol below.
-
Visualized Purification & Troubleshooting Workflows
The following diagrams illustrate the general purification strategy and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for dichlorinated benzoxazines.
Caption: Troubleshooting decision tree for initial purification steps.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is the primary method for purifying oily or highly impure dichlorinated benzoxazines.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Toluene:Ethyl Acetate) that provides good separation of your product from impurities, with a target Rf of 0.3-0.4 for the product.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity solvent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles. Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotovap) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent, collecting fractions. Monitor the elution using TLC.
-
Gradually increase the solvent polarity according to your pre-determined gradient.
-
Switch to a higher polarity flush at the end to elute any remaining baseline compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Place the resulting product under high vacuum for several hours to remove all traces of solvent.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying a dichlorinated benzoxazine that has been isolated as a solid with >90% purity.
-
Solvent Selection:
-
Find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when heated.
-
Common choices include ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to persistent impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting the growth of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under high vacuum to remove all solvent.
-
Purity Assessment Techniques
Confirming the purity of your final product is a critical final step. A combination of techniques provides the most comprehensive assessment.
| Technique | Information Provided | Key Considerations |
| ¹H & ¹³C NMR | Confirms the chemical structure. Allows for the detection and potential quantification of impurities by comparing proton signal integrations.[4] | Ensure the sample is completely free of residual solvent, which can obscure important regions of the spectrum. |
| HPLC | Provides a quantitative measure of purity by separating the main component from impurities and calculating the area percentage of each peak. | Method development (column type, mobile phase, detector) is required. It is a highly sensitive technique for detecting trace impurities. |
| DSC | Evaluates thermal properties. A pure, crystalline monomer will typically show a sharp melting endotherm, whereas an impure sample will have a broad, depressed melting range.[7][9] It also characterizes the polymerization exotherm, which is affected by purity.[8] | The heating rate can influence the observed temperatures. Useful for comparing different batches and the effect of purification. |
| FTIR | Confirms the presence of key functional groups, such as the characteristic oxazine ring stretch (~953 cm⁻¹).[11] Can be used to monitor the disappearance of starting materials (e.g., -NH or -OH stretches). | Primarily a qualitative tool for structural confirmation rather than a quantitative purity assessment. |
The control and profiling of impurities are critical issues in the development of high-performance materials.[12] Employing a suite of these analytical techniques is essential for validating the success of your purification protocol.[12]
References
-
Petrakova, V. V.; Kireev, V. V.; Onuchin, D.V.; et al. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. ResearchGate. Available from: [Link]
-
Petrakova, V. V.; Kireev, V. V.; Onuchin, D.V.; et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available from: [Link]
-
Petrakova, V. V.; Kireev, V. V.; Onuchin, D.V.; et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization. PubMed. Available from: [Link]
-
Gunes, I., & Ishida, H. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. Available from: [Link]
-
Petrakova, V. V.; Kireev, V. V.; Onuchin, D.V.; et al. (2020). Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Preprints.org. Available from: [Link]
-
Synthesis of 2H-1,3-benzoxazines. Reagents and conditions: (i) AlCl3,... ResearchGate. Available from: [Link]
-
DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. Available from: [Link]
-
¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available from: [Link]
-
Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Pr. SAMPE. Available from: [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available from: [Link]
-
Zhang, W., et al. (2022). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. Available from: [Link]
- Process for preparing benzoxazines. Google Patents.
-
Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. Available from: [Link]
-
Petrakova, V. V.; Kireev, V. V.; Onuchin, D.V.; et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC. Available from: [Link]
-
(PDF) Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. ResearchGate. Available from: [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. (2023). Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021). Available from: [Link]
-
Dehydrochlorination of 2H-1,3-benzoxazines. ResearchGate. Available from: [Link]
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. PMC - NIH. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nasampe.org [nasampe.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
Technical Support Center: Degradation Pathways of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by the Office of the Senior Application Scientist
Document ID: TSC-DCBX-01-2026 Version: 1.0 Last Updated: January 21, 2026
Introduction
Welcome to the technical support center for 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. Understanding the degradation pathways is critical for determining its shelf-life, metabolic fate, and suitability for various applications. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental studies.
The 1,4-benzoxazine ring system is a core component in many biologically active compounds. However, the stability of the dihydro-1,4-benzoxazine ring, particularly with electron-withdrawing chloro-substituents, can be a significant experimental challenge. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary points of instability in the this compound structure?
The primary points of instability in the molecule are the ether linkage within the oxazine ring (C-O-C) and the secondary amine (N-H).
-
Ether Linkage (C-O-C): This bond is susceptible to acid-catalyzed hydrolysis. Protonation of the oxygen atom makes the adjacent carbon atom electrophilic and prone to nucleophilic attack by water, leading to ring-opening. Studies on related 1,3-benzoxazines have demonstrated that the oxazine ring can be opened via hydrolysis with acids like HCl.[1][2] This process typically results in the formation of an aminophenol derivative.
-
Secondary Amine (N-H): The nitrogen atom is susceptible to oxidation. Oxidizing agents can lead to the formation of various products, including N-oxides or ring-cleavage products. The presence of chlorine atoms on the benzene ring can also influence the electronic properties and reactivity of the amine.
-
Aromatic Ring: While generally stable, the electron-rich aromatic ring can undergo oxidative degradation under harsh conditions, though this is typically a secondary pathway compared to oxazine ring cleavage.
FAQ 2: What are the expected degradation products under forced degradation conditions?
Forced degradation studies are essential to predict degradation pathways. Based on the structure, the following products are anticipated under standard ICH conditions:
| Condition | Expected Primary Degradation Pathway | Likely Degradant(s) |
| Acidic (e.g., HCl) | Acid-catalyzed hydrolysis | 2-amino-1-(2-aminoethoxy)-4,5-dichlorobenzene (ring-opened product) |
| Basic (e.g., NaOH) | Generally more stable, but strong base at high temp may cause some ring opening or elimination. | Minimal degradation expected under mild conditions. |
| Oxidative (e.g., H₂O₂) | Oxidation of the secondary amine and potentially the aromatic ring. | N-oxide derivatives, hydroxylated aromatic species, ring-cleavage products. |
| Thermal | Cleavage of the weakest bonds, typically C-N and C-O bonds within the ring. | Complex mixture; may involve cleavage of the Mannich base structure.[3] |
| Photolytic (e.g., UV light) | Photo-oxidation and free-radical mediated degradation. | Complex mixture, often similar to oxidative pathways but can also involve dechlorination. |
This table provides a predictive summary. Actual products must be confirmed via analytical techniques like LC-MS/MS and NMR.
Troubleshooting Experimental Issues
Question 1: My parent compound is degrading rapidly in my acidic mobile phase during HPLC analysis. How can I mitigate this?
Answer: This is a classic case of analytical artifact due to in-method degradation, likely caused by acid-catalyzed hydrolysis of the oxazine ring. The ether linkage is the most probable site of cleavage.[1][2][4]
Causality: Protons from an acidic mobile phase (e.g., containing formic acid or TFA) can catalyze the opening of the oxazine ring during the sample's residence time in the HPLC system, leading to a lower peak area for the parent compound and the appearance of a new, more polar degradation peak.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: The most effective solution is to switch to a neutral pH mobile phase. A buffered mobile phase using ammonium acetate or ammonium formate (pH 6.5-7.5) is an excellent starting point.
-
Reduce Analysis Time: A shorter chromatographic run with a faster gradient will minimize the time the analyte is exposed to the mobile phase, reducing the extent of degradation.
-
Lower the Column Temperature: Hydrolysis reactions are temperature-dependent. Reducing the column temperature from, for example, 40°C to 25°C can significantly slow down the degradation rate.
-
Confirmation Test: To confirm on-column degradation, inject the sample into the HPLC system with the flow stopped for 10-15 minutes before starting the gradient. If the degradant peak increases significantly compared to a normal run, it confirms in-method instability.
Question 2: I performed a forced degradation study under oxidative conditions (H₂O₂) and my mass balance is very low (<80%). Where did my compound go?
Answer: A low mass balance in oxidative degradation studies often points to the formation of non-UV active products, volatile compounds, or species that do not elute from the HPLC column.
Causality: Oxidation of the 1,4-benzoxazine structure can be aggressive.
-
Formation of Non-UV Active Species: The aromatic ring, which is the primary chromophore, could be cleaved into smaller, aliphatic fragments that do not absorb UV light at your detection wavelength.
-
Formation of Volatiles: Ring cleavage can produce small, volatile molecules (e.g., formaldehyde derivatives, ammonia) that are lost during sample preparation or analysis. Thermal degradation studies of related polybenzoxazines show the release of small molecules upon heating.[3][5]
-
Polymerization/Precipitation: Highly reactive intermediates, such as radicals formed during oxidation, can polymerize into insoluble materials that precipitate out of solution and are removed during sample filtration.
-
Adsorption: Highly polar or charged degradation products may be irreversibly adsorbed onto the stationary phase of your HPLC column.
Troubleshooting Workflow:
Sources
Navigating the Synthesis of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide to Impurity Mitigation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals demands precision, and the preparation of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine is no exception. This critical intermediate in various research and development pipelines requires high purity to ensure the integrity of downstream applications. This technical support guide, structured in a responsive question-and-answer format, addresses common challenges and provides actionable solutions to minimize impurities during its synthesis.
Troubleshooting Guide: Real-Time Solutions for Common Synthetic Hurdles
Our Senior Application Scientists have compiled the following troubleshooting guide based on frequently encountered issues in the laboratory.
Question 1: My final product is contaminated with a significant amount of the starting material, 4,5-dichloro-2-aminophenol. What are the likely causes and how can I improve the conversion rate?
Answer:
Incomplete conversion is a common challenge in the synthesis of this compound, which is typically prepared via the cyclization of 4,5-dichloro-2-aminophenol with a suitable two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane. Several factors can contribute to the presence of unreacted starting material:
-
Insufficient Reaction Time or Temperature: The cyclization reaction may require more prolonged heating or a higher temperature to proceed to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Base: The choice and stoichiometry of the base are critical for the deprotonation of both the phenolic hydroxyl and the amino groups, facilitating the nucleophilic attack. A weak base or an insufficient amount may not effectively promote the reaction. Consider using a stronger base or a slight excess to drive the equilibrium towards the product.
-
Poor Solubility: The starting materials or intermediates may have limited solubility in the chosen solvent, hindering the reaction rate. Ensure that the solvent system effectively dissolves all reactants at the reaction temperature.
Recommended Actions:
-
Reaction Monitoring: Implement regular in-process control checks (e.g., every 2-4 hours) using TLC or HPLC to track the disappearance of the starting material.
-
Optimize Reaction Conditions: If the reaction stalls, consider a stepwise increase in temperature in increments of 10°C, while continuing to monitor. Alternatively, the reaction time can be extended.
-
Base Evaluation: If using a mild base like potassium carbonate, consider switching to a stronger base such as sodium hydride (with appropriate safety precautions) or increasing the molar equivalents of the current base.
Question 2: I've identified an isomeric impurity in my product with the same mass as this compound. What is the likely structure of this impurity and how can I prevent its formation?
Answer:
The most probable isomeric impurity is the product of initial O-alkylation of the 4,5-dichloro-2-aminophenol, leading to the formation of 5,6-dichloro-2H-1,4-benzoxazine. While N-alkylation is generally favored due to the higher nucleophilicity of the amino group compared to the hydroxyl group, the reaction conditions can influence the selectivity.
Causality of Isomer Formation:
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes exhibit less selectivity.
-
Reaction Conditions: The choice of solvent and base can influence the relative nucleophilicity of the nitrogen and oxygen atoms. For instance, aprotic polar solvents can enhance the nucleophilicity of the phenoxide ion.
Strategies for Minimizing Isomeric Impurity:
-
Control of Reaction Temperature: Lowering the initial reaction temperature during the addition of the alkylating agent can often improve selectivity.
-
Choice of Base: Employing a base that selectively deprotonates the amine in the presence of the phenol, if possible, can direct the reaction pathway. However, in this intramolecular cyclization, both groups will likely be deprotonated. A more practical approach is to optimize the reaction conditions to favor the thermodynamically more stable product.
-
Purification: If the isomeric impurity is formed, it can often be separated by column chromatography on silica gel, as the two isomers will likely have different polarities.
Experimental Workflow for Isomer Analysis:
Caption: Workflow for the analysis and purification of isomeric impurities.
Question 3: My reaction mixture has become a thick, intractable tar, making workup and purification difficult. What causes this and how can I avoid it?
Answer:
The formation of tar-like substances or polymeric materials is a significant issue in many organic syntheses, including the preparation of benzoxazine derivatives. The likely causes include:
-
Side Reactions: At elevated temperatures, intermolecular reactions can compete with the desired intramolecular cyclization. This can lead to the formation of dimers, oligomers, and polymers.
-
Decomposition: The starting materials or the product may be unstable at the reaction temperature, leading to decomposition and the formation of complex, high-molecular-weight byproducts.
-
Oxidation: Aminophenols are susceptible to oxidation, especially at higher temperatures and in the presence of air. This can lead to colored, polymeric impurities.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures. It is better to run the reaction for a longer time at a moderate temperature than to force it with high heat.
-
Gradual Addition: Add the alkylating agent slowly and at a controlled temperature to minimize localized high concentrations and potential side reactions.
-
Solvent Choice: Ensure the chosen solvent is stable under the reaction conditions and effectively dissolves the reactants to maintain a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the main component and non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile and semi-volatile impurities, including isomeric byproducts and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the purity of highly crystalline material based on melting point depression. |
Q2: What are the key safety precautions to consider during the synthesis?
A2: Always consult the Safety Data Sheet (SDS) for all reagents. Key safety considerations include:
-
4,5-dichloro-2-aminophenol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be a skin and eye irritant.
-
1,2-Dibromoethane/1,2-Dichloroethane: These are hazardous substances and should be handled in a well-ventilated fume hood with appropriate PPE.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle with extreme care under an inert atmosphere.
Q3: Can I use recrystallization for the final purification?
A3: Recrystallization can be an effective method for purifying the final product, provided a suitable solvent system is identified. The ideal solvent will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution or are easily filtered off. A screening of various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find the optimal conditions.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the primary synthetic route and highlights the key areas where impurities can arise.
Caption: Synthetic pathway for this compound highlighting potential impurity formation points.
References
-
Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Spectral Data Comparison of Benzoxazine Isomers
Welcome, fellow researchers, scientists, and drug development professionals. In the intricate world of polymer chemistry and materials science, the precise structural elucidation of monomers is paramount. This is particularly true for benzoxazines, a class of thermosetting phenolic resins with remarkable properties. The subtle yet significant differences between benzoxazine isomers can profoundly impact their polymerization behavior and the final properties of the cured material. This guide provides an in-depth, objective comparison of the spectral data of benzoxazine isomers, supported by experimental data and protocols, to empower you in your research and development endeavors.
The Criticality of Isomer Differentiation in Benzoxazine Chemistry
Benzoxazine monomers are typically synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] The isomeric variations can arise from several sources:
-
Positional Isomerism on the Phenolic Ring: The substituents on the phenol can be at the ortho-, meta-, or para- positions relative to the hydroxyl group.
-
Isomerism from the Phenol Backbone: Different phenol precursors, such as bisphenol-A or bisphenol-F, lead to distinct isomeric structures.[1][2]
-
Isomerism from the Amine Component: The choice of amine, whether it's a simple aniline or a more complex primary amine, introduces further structural diversity.
These structural nuances directly influence the electronic environment of the molecule, which in turn is reflected in their spectroscopic signatures. Understanding these differences is not merely an academic exercise; it is crucial for predicting and controlling material properties such as thermal stability, mechanical strength, and curing kinetics.
A Multi-faceted Spectroscopic Approach
A comprehensive analysis of benzoxazine isomers necessitates a multi-spectroscopic approach. In this guide, we will delve into the four primary techniques for their characterization: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of benzoxazine isomers. The chemical shifts and coupling patterns of the protons provide a detailed map of the molecule.
Key Diagnostic Protons
The most informative signals in the ¹H NMR spectrum of a benzoxazine are those of the methylene protons in the oxazine ring:
-
O-CH₂-N: Typically appears as a singlet in the range of 5.3-5.5 ppm .[3]
-
Ar-CH₂-N: Usually observed as a singlet between 4.5-4.9 ppm .[4]
The precise chemical shifts of these protons are highly sensitive to the electronic effects of the substituents on both the phenolic and amine-derived aromatic rings.
Comparative ¹H NMR Data of Benzoxazine Isomers
| Isomer Type | Key Proton | Typical Chemical Shift (ppm) | Observations & Rationale |
| Positional Isomers (Substituent on Phenol) | Aromatic Protons | Varies | The substitution pattern on the phenolic ring significantly alters the chemical shifts and coupling constants of the aromatic protons, providing a clear fingerprint for each isomer. |
| O-CH₂ -N | Slight variation | Electron-donating groups on the phenol may cause a slight upfield shift, while electron-withdrawing groups can lead to a downfield shift. | |
| Ar-CH₂ -N | Slight variation | Similar to the O-CH₂-N protons, the electronic nature of the phenol substituent influences the shielding of these protons. | |
| Bisphenol-A vs. Bisphenol-F based Isomers | -C(CH₃ )₂- (BPA) | ~1.6 ppm | The characteristic singlet for the two methyl groups is a definitive marker for BPA-based benzoxazines. |
| -CH₂ - (BPF) | ~3.9 ppm | The methylene bridge in BPF-based benzoxazines gives rise to a singlet at a distinct chemical shift.[2] | |
| O-CH₂ -N & Ar-CH₂ -N | Minor shifts | The core structure of the bisphenol influences the electronic environment of the oxazine ring protons, leading to subtle but measurable differences in their chemical shifts.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoxazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the benzoxazine isomers.
Key Diagnostic Carbons
The characteristic carbon signals of the oxazine ring are crucial for structural confirmation:
-
O-CH₂-N: Typically found in the range of 78-82 ppm .[5]
-
Ar-CH₂-N: Usually resonates between 48-54 ppm .[5]
Comparative ¹³C NMR Data of Benzoxazine Isomers
| Isomer Type | Key Carbon | Typical Chemical Shift (ppm) | Observations & Rationale |
| Positional Isomers (Substituent on Phenol) | Aromatic Carbons | 110-160 ppm | The chemical shifts of the aromatic carbons are highly sensitive to the position and electronic nature of the substituents, allowing for unambiguous isomer differentiation. |
| O-C H₂-N | 78-82 ppm | The electronic environment dictated by the phenol substituent will cause minor but discernible shifts. | |
| Ar-C H₂-N | 48-54 ppm | The position of this carbon signal is also influenced by the overall electronic structure of the molecule. | |
| Bisphenol-A vs. Bisphenol-F based Isomers | -C (CH₃)₂- (BPA) | ~42 ppm | The quaternary carbon of the isopropylidene bridge is a key identifier for BPA-based benzoxazines. |
| -C H₂- (BPF) | ~31 ppm | The methylene bridge carbon in BPF-based isomers has a characteristic chemical shift.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (15-30 mg).
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Temperature: 25 °C.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in benzoxazine isomers and for monitoring their polymerization.
Key Diagnostic Vibrational Bands
The presence of the oxazine ring is confirmed by a set of characteristic absorption bands:
-
Asymmetric C-O-C stretching: Around 1230 cm⁻¹ .[6]
-
Symmetric C-O-C stretching: Near 1030 cm⁻¹ .[6]
-
Benzene ring with an attached oxazine ring: A characteristic peak around 920-950 cm⁻¹ .[6]
-
C-N-C stretching: In the region of 1150-1160 cm⁻¹ .
Comparative FTIR Data of Benzoxazine Isomers
| Isomer Type | Key Vibrational Band (cm⁻¹) | Observations & Rationale |
| Positional Isomers (Substituent on Phenol) | C-H out-of-plane bending | 750-900 cm⁻¹ |
| Oxazine ring vibrations | Minor shifts | |
| Isomers from different amines | N-H stretching (if secondary amine used) | ~3400 cm⁻¹ |
| Other functional group vibrations | Varies |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition & Processing:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the benzoxazine molecule. While it may not always provide as detailed structural information as NMR or FTIR for isomer differentiation, it can be a useful complementary technique.
Key Electronic Transitions
Benzoxazine isomers typically exhibit absorption bands in the UV region corresponding to:
-
π → π* transitions: Associated with the aromatic rings, usually occurring at shorter wavelengths (around 200-300 nm).
-
n → π* transitions: Involving the non-bonding electrons on the oxygen and nitrogen atoms, typically at longer wavelengths and with lower intensity.[7]
Comparative UV-Vis Data of Benzoxazine Isomers
| Isomer Type | Absorption Maxima (λmax) | Observations & Rationale |
| Positional Isomers (Substituent on Phenol) | π → π* transitions | Shifts in λmax and changes in molar absorptivity (ε) |
| Isomers with extended conjugation | π → π* transitions | Red shift (to longer wavelengths) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the benzoxazine isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.
-
-
Instrument Setup:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200-400 nm.
-
Cuvettes: Use matched quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the other cuvette with the sample solution.
-
Record the spectrum. The instrument will automatically subtract the absorbance of the solvent.
-
Visualizing the Workflow and Relationships
To better illustrate the process and the connections between the different aspects of benzoxazine isomer analysis, the following diagrams are provided.
Caption: Synthesis of benzoxazine isomers.
Caption: Workflow for spectral analysis.
Conclusion: A Synergistic Approach for Unambiguous Isomer Identification
The differentiation of benzoxazine isomers is a critical step in the development of advanced materials with tailored properties. No single spectroscopic technique can provide a complete picture. Instead, a synergistic approach, combining the detailed structural insights from ¹H and ¹³C NMR, the functional group information from FTIR, and the electronic transition data from UV-Vis spectroscopy, is essential for unambiguous isomer identification. By understanding the principles behind the spectral differences and following rigorous experimental protocols, researchers can confidently characterize their benzoxazine monomers and pave the way for innovation in polymer science.
References
-
ResearchGate. (n.d.). ¹H-NMR (A) and ¹⁹F-NMR (B) spectra of para-, meta-, and ortho-bis-benzoxazines. FTIR (C) spectra of para-. Retrieved from [Link]
-
National Institutes of Health. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) bisphenol-F (mixture) based benzoxazines (SBz-m).... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. Retrieved from [Link]
-
ACS Publications. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and X-ray Crystal Structures of Novel Spiro 1,3-benzoxazine Dimers. Retrieved from [Link]
-
Global Journal of Engineering and Technology Review. (n.d.). Innovative syntheses of benzoxazines with improved thermal and mechanical performance. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of eugenol based benzoxazine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of five benzoxazine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel 1,3- benzoxazines monomers and studies their polymerization and industrial applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers (a) and polymers (b). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Dichlorobenzoxazines: Unraveling the Role of Chlorine Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazine scaffold represents a privileged heterocyclic system, consistently appearing in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, particularly chlorine, onto the benzoxazine ring is a well-established strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. This guide provides a comparative analysis of the biological activity of dichlorinated benzoxazines, with a particular focus on the 6,7-dichloro isomer, while also highlighting the current gaps in direct comparative research.
The Benzoxazine Core: A Foundation for Diverse Bioactivity
The 1,4-benzoxazin-3-one and 1,3-benzoxazine ring systems are fundamental structures in a variety of natural and synthetic compounds. Their inherent biological activities are attributed to their ability to interact with various biological targets, including enzymes and nucleic acids. The strategic placement of substituents on the benzene ring of the benzoxazine core is a key aspect of drug design, influencing factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in target binding and overall efficacy.
The Influence of Dichlorination: A Focus on Structure-Activity Relationships
While extensive research exists on mono-chlorinated benzoxazine derivatives, showcasing their significant potential, direct comparative studies on dichlorinated isomers are less common in publicly available literature. The position of the two chlorine atoms on the benzoxazine ring is expected to profoundly impact the molecule's biological profile. Variations in the substitution pattern (e.g., 5,6-dichloro, 5,7-dichloro, 6,7-dichloro, 6,8-dichloro) can lead to distinct electronic and steric properties, which in turn dictate the compound's interaction with biological targets.
Anticancer Activity: A Tale of Limited Direct Comparisons
The pursuit of novel anticancer agents has led to the exploration of various substituted benzoxazines. While data on mono-chlorinated derivatives is more readily available, some studies have ventured into more complex di-substituted compounds. For instance, a series of 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.[1] Although not a simple dichlorobenzoxazine, this highlights the potential of di-substitution on the benzoxazine ring in generating potent anticancer compounds.
To rigorously compare the anticancer potential of 6,7-dichlorobenzoxazine with its isomers, a standardized cytotoxicity assay, such as the MTT assay, would be the method of choice. This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Experimental Protocol: MTT Assay for Comparative Cytotoxicity Analysis
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro cytotoxicity and cell proliferation studies. Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effect.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 6,7-dichlorobenzoxazine and other dichlorobenzoxazine isomers against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Materials:
-
Dichlorobenzoxazine isomers (e.g., 6,7-dichloro, 5,6-dichloro, 5,7-dichloro, 6,8-dichloro) dissolved in a suitable solvent (e.g., DMSO).
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Multichannel pipette and sterile tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of each dichlorobenzoxazine isomer in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the respective compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each dichlorobenzoxazine isomer using non-linear regression analysis.
-
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining the cytotoxicity of dichlorobenzoxazine isomers.
Antimicrobial Activity: Exploring the Impact of Dichloro-Substitution
Benzoxazine derivatives have also demonstrated promising antimicrobial properties. The presence and position of chlorine atoms can significantly enhance this activity. For example, some 6-chloro-1,4-benzoxazin-3-one derivatives have shown notable antifungal activity.[2] A direct comparison of dichlorinated isomers would be invaluable in understanding the structure-activity relationship (SAR) for antimicrobial effects. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Experimental Protocol: Broth Microdilution for Comparative Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.
Objective: To determine and compare the MIC values of 6,7-dichlorobenzoxazine and other dichlorobenzoxazine isomers against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Materials:
-
Dichlorobenzoxazine isomers.
-
Bacterial and fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Sterile multichannel pipette and tips.
-
Spectrophotometer or microplate reader.
-
Incubator.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the desired microorganism on an appropriate agar plate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each dichlorobenzoxazine isomer in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (inoculum in broth without any compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Cover the microplates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits a certain percentage of growth (e.g., MIC90).
-
Diagram of the Broth Microdilution Method
Caption: Workflow of the broth microdilution method for determining the MIC of dichlorobenzoxazine isomers.
Hypothetical Signaling Pathway and Structure-Activity Relationship
While direct evidence is pending, dichlorobenzoxazines, like many other cytotoxic agents, could potentially exert their anticancer effects by interfering with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, they might act as inhibitors of protein kinases, which are often dysregulated in cancer.
Diagram of a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by dichlorobenzoxazines.
The structure-activity relationship (SAR) for dichlorobenzoxazines would depend on how the positions of the chlorine atoms affect the molecule's ability to fit into the active site of a target protein. For example, a 6,7-dichloro substitution pattern might offer a different steric and electronic profile compared to a 5,8-dichloro pattern, leading to variations in binding affinity and inhibitory potency.
Conclusion and Future Directions
The dichlorobenzoxazine scaffold holds considerable promise for the development of novel therapeutic agents. However, a comprehensive understanding of the structure-activity relationships, particularly concerning the positioning of the two chlorine atoms, is currently hampered by a lack of direct comparative studies. This guide has outlined the standard experimental methodologies that are essential for conducting such comparative analyses. Future research should focus on the systematic synthesis and biological evaluation of a complete series of dichlorobenzoxazine isomers. The resulting data will be invaluable for elucidating the precise impact of the dichlorination pattern on anticancer and antimicrobial activities, thereby paving the way for the rational design of more potent and selective drug candidates.
References
-
Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6-Chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides. PubMed Central. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central. [Link]
Sources
- 1. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzoxazines: Efficacy and Experimental Protocols
For researchers and professionals in drug development and materials science, 1,3-benzoxazines represent a pivotal class of heterocyclic compounds. They are the molecular precursors to polybenzoxazines, a family of high-performance phenolic thermosets that outperform traditional phenolic resins by offering superior thermal and mechanical properties, near-zero volumetric shrinkage during polymerization, and exceptional molecular design flexibility.[1][2] The properties of the final polymer are intrinsically linked to the structure of the initial benzoxazine monomer, making the choice of synthetic route a critical decision that dictates purity, yield, scalability, and environmental impact.
This guide provides an in-depth, objective comparison of the primary synthetic routes for substituted benzoxazines. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
The Cornerstone: Classical Mannich Condensation
The most established and versatile route to 1,3-benzoxazines is the Mannich condensation, a one-pot, three-component reaction involving a substituted phenol, a primary amine, and formaldehyde.[3][4][5] This method's popularity stems from its broad substrate scope and straightforward execution.
Mechanism and Rationale
The reaction proceeds through a series of well-understood steps. The key is the initial rapid formation of formaldehyde-amine derivatives, such as N-hydroxymethyl amine (HMA), which acts as the key intermediate.[6][7] This electrophilic intermediate is then attacked by the electron-rich phenol at the ortho position, forming a Mannich base (an N-substituted aminomethylphenol).[8][9] The final, and often rate-determining, step is the ring-closing dehydration between the Mannich base and another molecule of formaldehyde to yield the stable six-membered oxazine ring.[8][10]
The choice of solvent is crucial; typically, solvents like 1,4-dioxane, toluene, or ethanol are used to homogenize the reactants.[11] The reaction kinetics reveal that the consumption of the phenol is the controlling step, highlighting its critical role in the synthesis.[8][10]
Caption: Mechanism of Classical Mannich Condensation for Benzoxazine Synthesis.
Green and Efficient Alternatives
While effective, the classical approach often involves volatile organic solvents and lengthy reaction times. Modern synthetic chemistry prioritizes greener and more efficient methodologies, leading to the development of powerful alternatives.
A. Solvent-Free Synthesis
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, synthesis of benzoxazines proceeds by simply heating a mixture of the phenol, primary amine, and paraformaldehyde (a stable, solid source of formaldehyde). This approach not only reduces environmental impact but also simplifies product workup, often yielding products of high purity without the need for column chromatography.[12][13]
The causality for its success lies in the fact that at elevated temperatures, the reactants form a homogenous melt, allowing the reaction to proceed efficiently. In some cases, mechanical methods like ball-milling can facilitate the reaction even at lower temperatures by increasing the surface area and contact between reactants.[12]
B. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized benzoxazine synthesis by drastically reducing reaction times from hours to mere minutes.[14][15] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature elevation and a significant increase in reaction rate.
MAOS is frequently combined with solvent-free conditions, creating a synergy that is both exceptionally fast and environmentally friendly.[16][17] For instance, the synthesis of benzoxazine-2,4-diones via microwave irradiation can be completed in 8 minutes, compared to 17 hours using conventional heating, with comparable or even better yields.[17] This efficiency makes MAOS ideal for rapid library synthesis and high-throughput screening in drug discovery and materials development.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 4. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. ikm.org.my [ikm.org.my]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C5RA17395G [pubs.rsc.org]
- 9. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins [techscience.com]
- 12. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. journals.iau.ir [journals.iau.ir]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Chlorinated Benzoxazines for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of chlorinated benzoxazines, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the structure-reactivity relationships of these compounds, you can better tailor their properties for specific applications, from advanced polymers to potential pharmaceutical scaffolds.
Introduction: The Significance of Chlorination in Benzoxazine Chemistry
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest due to their versatile applications, stemming from their ability to undergo ring-opening polymerization (ROP) to form high-performance polybenzoxazines.[1][2] The synthesis of benzoxazine monomers, typically through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde, allows for extensive molecular design flexibility.[3][4] This flexibility enables the tuning of the resulting polymer's properties.[4]
Chlorination, the introduction of one or more chlorine atoms into the benzoxazine structure, is a key strategy for modifying their characteristics. The strong electron-withdrawing nature of chlorine can significantly influence the electron density of the aromatic rings, thereby altering the monomer's reactivity and the final properties of the polymer, such as thermal stability and flame retardancy.[5][6] This guide will delve into the nuances of how the number and position of chlorine substituents affect the polymerization behavior of benzoxazines.
Understanding Benzoxazine Reactivity: The Ring-Opening Polymerization Mechanism
The reactivity of benzoxazines is primarily defined by the conditions required to initiate their ring-opening polymerization. This process is typically thermally initiated, occurring at temperatures ranging from 140 to 260°C, and proceeds via a cationic mechanism.[7][8] The polymerization can be influenced by the presence of catalysts or by the inherent electronic properties of the substituents on the benzoxazine ring.[8][9]
The generally accepted mechanism for the thermal polymerization of benzoxazines is depicted below. The process begins with the thermally induced opening of the oxazine ring, leading to the formation of a carbocation and a phenoxide ion. This is followed by electrophilic substitution on the aromatic ring, resulting in the formation of a cross-linked network.
Figure 1: Simplified workflow of the thermal ring-opening polymerization of benzoxazines.
The Influence of Chlorine Substitution on Reactivity: An Objective Comparison
The presence of electron-withdrawing chlorine atoms on the aromatic rings of benzoxazine monomers generally leads to a decrease in their reactivity towards polymerization. This is because the chlorine atoms reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the carbocation intermediate formed during ring-opening. Consequently, higher temperatures are typically required to initiate and complete the polymerization of chlorinated benzoxazines compared to their non-chlorinated counterparts.[5][6]
| Benzoxazine Type | Key Observations on Reactivity | Peak Polymerization Temp. (°C) (approx.) | Reference |
| Non-chlorinated (e.g., from Phenol/Aniline) | Baseline reactivity. | 234 | [8] |
| Di-chlorinated (from 3,3'-dichloro-4,4'-diaminodiphenylmethane) | Requires more severe polymerization conditions. | Higher than non-chlorinated analogues. | [5][6] |
| Brominated (Mono-functional) | Onset polymerization temperature of 238°C. | - | [1] |
| Brominated (Bi-functional) | Onset polymerization temperature of 225°C. | - | [1] |
Note: The peak polymerization temperatures can vary depending on the specific molecular structure and the experimental conditions (e.g., heating rate in DSC). The data for brominated benzoxazines is included to illustrate the general effect of halogenation.
Key Insights:
-
Number of Chlorine Atoms: An increase in the number of chlorine substituents is expected to further decrease the reactivity of the benzoxazine monomer, necessitating even higher polymerization temperatures.
-
Position of Chlorine Atoms: The position of the chlorine atom (ortho, meta, or para) on the phenol or aniline ring also plays a crucial role. Chlorine atoms in the ortho and para positions have a more direct electronic influence on the reaction sites for polymerization, and thus are expected to have a more pronounced effect on reactivity compared to those in the meta position.
Experimental Protocols for Assessing Reactivity
To ensure scientific integrity and provide a basis for your own comparative studies, this section details the standard experimental protocols for evaluating the reactivity of chlorinated benzoxazines.
Synthesis of Chlorinated Benzoxazine Monomers
The general procedure for synthesizing benzoxazine monomers is the Mannich condensation.[3][4]
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the chlorinated phenol (e.g., 2-chlorophenol, 2,4-dichlorophenol), a primary amine (e.g., aniline, methylamine), and paraformaldehyde in a suitable solvent (e.g., 1,4-dioxane, toluene). The typical molar ratio is 1:1:2 (phenol:amine:formaldehyde).
-
Reaction: Reflux the mixture with stirring for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
Work-up: After cooling to room temperature, the reaction mixture is typically washed with a mild base (e.g., sodium hydroxide solution) and then with water to remove unreacted starting materials and byproducts.
-
Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to obtain the pure chlorinated benzoxazine monomer.
-
Characterization: The structure and purity of the synthesized monomer should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Figure 2: General experimental workflow for the synthesis of chlorinated benzoxazines.
Reactivity Assessment using Differential Scanning Calorimetry (DSC)
DSC is the primary technique for quantitatively assessing the reactivity of benzoxazine monomers by monitoring the heat flow associated with the polymerization exotherm.[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the purified chlorinated benzoxazine monomer into an aluminum DSC pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample from room temperature to a temperature sufficient to ensure complete polymerization (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting DSC thermogram will show an exothermic peak corresponding to the ring-opening polymerization. The key parameters to extract are:
-
Onset Polymerization Temperature (T_onset): The temperature at which the polymerization begins, indicating the initial reactivity.
-
Peak Polymerization Temperature (T_peak): The temperature at which the rate of polymerization is at its maximum. A higher T_peak indicates lower reactivity.
-
Enthalpy of Polymerization (ΔH): The total heat released during the polymerization, which is proportional to the area under the exothermic peak.
-
Kinetic Analysis of Polymerization
To gain deeper insights into the reaction kinetics, non-isothermal DSC can be performed at multiple heating rates (e.g., 5, 10, 15, and 20°C/min). The data can then be analyzed using iso-conversional methods, such as the Kissinger method, to determine the activation energy (Ea) of the polymerization.[4][12] A higher activation energy corresponds to lower reactivity.
Kissinger Equation:
ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)
Where:
-
β is the heating rate
-
T_p is the peak polymerization temperature in Kelvin
-
A is the pre-exponential factor
-
R is the ideal gas constant
-
E_a is the activation energy
By plotting ln(β / T_p²) versus 1/T_p for the different heating rates, the activation energy can be calculated from the slope of the resulting straight line.
Conclusion and Future Outlook
The chlorination of benzoxazines provides a powerful tool for tuning their reactivity and the properties of the resulting polymers. The available evidence strongly indicates that the presence of electron-withdrawing chlorine atoms decreases the reactivity of the benzoxazine monomers, as evidenced by the need for more severe polymerization conditions.[5][6] This guide has provided the foundational knowledge and experimental protocols necessary to systematically investigate and compare the reactivity of different chlorinated benzoxazines.
Future research should focus on generating comprehensive, comparative datasets that systematically explore the effects of the number and position of chlorine substituents on the polymerization kinetics. Such data will be invaluable for the rational design of novel benzoxazine-based materials with tailored properties for a wide range of applications, from high-performance composites to advanced materials in the pharmaceutical and drug development sectors.
References
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (n.d.). National Center for Biotechnology Information. [Link]
-
Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (2016). National Center for Biotechnology Information. [Link]
-
DSC polymerization behavior of a mono-functionalized benzoxazine monomer. (n.d.). ResearchGate. [Link]
-
DSC curves of benzoxazine monomers. (n.d.). ResearchGate. [Link]
-
Thermal properties of polybenzoxazines derived from BZ14-BZ19. (n.d.). ResearchGate. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). ResearchGate. [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). ACS Publications. [Link]
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2009). ResearchGate. [Link]
-
Kinetic parameters for the polymerization of bis-benzoxazine monomers. (n.d.). ResearchGate. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999). ScienceDirect. [Link]
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and thermal properties of a bio-based polybenzoxazine with curing promoter. (2013). ResearchGate. [Link]
-
Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2021). National Center for Biotechnology Information. [Link]
-
Quantitative Studies on the p-Substituent Effect of Phenolic Component on the Polymerization of Benzoxazines. (n.d.). ResearchGate. [Link]
-
Comparison of the yields of mono-, Di- and tri-chlorinated HAAs and THMs in chlorination and chloramination based on experimental and quantum-chemical data. (2020). PubMed. [Link]
-
Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends. (2011). ResearchGate. [Link]
-
A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine. (2014). Royal Society of Chemistry. [Link]
-
Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (2017). ResearchGate. [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2023). MDPI. [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). PubMed. [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2016). MDPI. [Link]
-
Study for the structure and curing behavior of polybenzoxazine precursor. (n.d.). ResearchGate. [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2020). MDPI. [Link]
-
Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. (2023). Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape of Dichlorinated 1,4-Benzoxazines: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Dichlorinated 1,4-Benzoxazines for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen atoms, particularly chlorine, onto the benzoxazine ring has emerged as a key strategy to modulate and enhance its therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dichlorinated 1,4-benzoxazine derivatives, offering valuable insights for the rational design of novel therapeutic agents.
The Significance of Dichlorination: A Gateway to Enhanced Bioactivity
Chlorine, with its unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. The strategic placement of two chlorine atoms on the 1,4-benzoxazine core can lead to enhanced binding affinity to biological targets, improved metabolic stability, and altered lipophilicity, thereby impacting cell permeability and overall efficacy. Understanding the nuances of how the dichlorination pattern affects biological activity is paramount for advancing the development of this promising class of compounds.
Comparative Analysis of Dichlorinated 1,4-Benzoxazine Analogues
While a comprehensive head-to-head comparison of all possible dichlorinated 1,4-benzoxazine isomers is not extensively documented in a single study, by synthesizing data from various sources, we can elucidate key SAR trends. The biological activity is profoundly influenced by the position of the chlorine atoms on the benzene ring of the benzoxazine scaffold.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of chlorinated 1,4-benzoxazines has been a significant area of investigation. Dichlorination can lead to compounds with potent activity against a range of pathogens.
Table 1: Comparative Antimicrobial Activity of Dichlorinated 1,4-Benzoxazine Derivatives
| Compound ID | Dichlorination Pattern | Target Organism | Activity (Zone of Inhibition in mm) | Reference |
| 1 | 6,8-dichloro | Escherichia coli | Moderate | [1] |
| 1 | 6,8-dichloro | Staphylococcus aureus | Significant | [1] |
| 2 | General Dichloroacetyl | Various Bacteria | Not specified | [2] |
Note: Direct comparative data for various dichlorinated isomers under identical conditions is limited. The data presented is synthesized from available literature.
The presence of chlorine atoms, particularly at the 6 and 8 positions, appears to contribute to significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus. The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially enhancing interactions with microbial enzymes or cell components.
Anticancer Activity
The anticancer potential of dichlorinated 1,4-benzoxazines is a rapidly evolving field of research. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.
Table 2: Comparative Anticancer Activity of Dichlorinated 1,4-Benzoxazine Derivatives
| Compound ID | Dichlorination Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3 | 6-chloro (part of a larger derivative) | LCLC-103H (Lung) | 0.49 - 1.60 | [3] |
| 3 | 6-chloro (part of a larger derivative) | MCF-7 (Breast) | 0.49 - 1.60 | [3] |
Note: This table includes a monochlorinated derivative as a proxy due to the limited availability of specific dichlorinated isomer data. The high potency of this compound underscores the importance of chlorine substitution.
The data, although not a direct comparison of dichlorinated isomers, highlights the potent anticancer activity that can be achieved with chloro-substitution on the benzoxazine ring. The position and electronic environment of the chlorine atoms are critical in determining the cytotoxic efficacy against different cancer cell lines.
Mechanistic Insights and Causality
The observed biological activities of dichlorinated 1,4-benzoxazines can be attributed to several factors:
-
Lipophilicity and Cell Penetration: The addition of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the reactivity of the benzoxazine ring system and influence its binding to target proteins through halogen bonding or other non-covalent interactions.
-
Metabolic Stability: Chlorination can block sites of metabolism, leading to a longer half-life and sustained therapeutic effect.
The precise mechanism of action often depends on the specific biological target. For instance, in bacteria, these compounds may disrupt cell wall synthesis or inhibit essential enzymes. In cancer cells, they may interfere with DNA replication, induce oxidative stress, or modulate key signaling pathways involved in cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.
General Synthesis of Dichlorinated 2H-benzo[b][1][4]oxazin-3(4H)-one
This protocol outlines a general method for the synthesis of the dichlorinated 1,4-benzoxazine core structure, which can then be further modified.
Step 1: Synthesis of the Dichlorinated 2H-benzo[b][1][4]oxazin-3(4H)-one
-
To a suspension of a dichlorinated 2-aminophenol (1.0 eq) in a suitable solvent (e.g., chloroform), add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dichlorinated 2H-benzo[b][1][4]oxazin-3(4H)-one.[4]
Caption: General synthesis workflow for dichlorinated 1,4-benzoxazin-3-ones.
Antimicrobial Susceptibility Testing: Disc Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[4]
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the microbial suspension onto the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the dichlorinated 1,4-benzoxazine derivative.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc, which indicates the extent of antimicrobial activity.[4]
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichlorinated 1,4-benzoxazine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for anticancer activity screening.
Future Perspectives and Conclusion
The dichlorination of the 1,4-benzoxazine scaffold is a compelling strategy for the development of potent bioactive molecules. While the existing data strongly suggests that the position of the chlorine atoms is a critical determinant of antimicrobial and anticancer activity, a systematic and comparative investigation of all dichlorinated isomers is warranted to fully elucidate the structure-activity relationships. Such studies, employing standardized biological assays, will provide a more comprehensive understanding and guide the rational design of next-generation 1,4-benzoxazine-based therapeutics with improved efficacy and selectivity. The versatility of the synthetic routes allows for the generation of diverse libraries of dichlorinated analogues, paving the way for the discovery of novel drug candidates to address unmet medical needs.
References
-
Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
-
A facile synthetic route to N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. (n.d.). De Gruyter. [Link]
-
Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. (2009). Archiv der Pharmazie, 342(7), 431-440. [Link]
-
Ike, C. O., Ezema, B. E., Ayogu, J. I., Ugwu, D. I., Ezema, C. G., & Adekola, A. P. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Asian Journal of Chemistry, 27(11), 4115-4119. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The compounds we synthesize, such as 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine, require meticulous handling from creation to disposal. This guide provides a procedural framework for the safe disposal of this halogenated benzoxazine derivative, grounded in established safety protocols and regulatory principles. Our objective is to ensure that every step, from waste collection to final disposal, is conducted with the highest degree of safety, precision, and environmental responsibility.
Part 1: Hazard Assessment and Characterization
The cornerstone of any disposal plan is a thorough understanding of the chemical's hazards. For a specific compound like this compound, a dedicated Safety Data Sheet (SDS) is the primary source of information. However, in a research environment, you may work with novel compounds for which an SDS has not yet been authored. In such cases, a conservative assessment based on the compound's chemical class is the only prudent path forward.
The structure of this compound contains two key features that dictate its hazard profile:
-
Benzoxazine Core: Benzoxazine monomers and their polymers can possess varying levels of toxicity and reactivity.[1][2]
-
Dichlorinated Aromatic System: Halogenated organic compounds are a well-regulated class of chemicals, often associated with potential toxicity and environmental persistence.[3] Many are suspected carcinogens and can cause significant organ damage with prolonged exposure.[3]
Given these structural alerts, this compound must be treated as a hazardous substance. The overriding principle is to handle it with the same precautions you would for other regulated halogenated organic wastes.[4][5]
| Anticipated Hazard Profile | Rationale & Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for analogous compounds.[6] |
| Skin & Eye Irritation | The aromatic and heterocyclic nature suggests it may cause skin and serious eye irritation. |
| Environmental Hazard | Chlorinated organic compounds can be persistent in the environment. Disposal into drains or general waste is strictly prohibited.[6][7] |
| Combustion Byproducts | Thermal decomposition will likely produce highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[7] |
Part 2: Personnel Protection and Engineering Controls
To mitigate exposure risks, a stringent system of personal and environmental controls is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe laboratory environment, which includes implementing a Chemical Hygiene Plan and ensuring exposure limits are not exceeded.[8]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning chemical fume hood.[3][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[7][8]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory waste management process.[9][10] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Halogenated organic waste must always be kept separate from non-halogenated organic waste.[5]
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container:
-
Use a clearly labeled, leak-proof container compatible with chlorinated organic compounds (e.g., polyethylene or glass).[11]
-
The container must have a secure, tight-fitting lid.
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.[4]
-
Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or formulas.[12]
-
List all components if it is a mixed waste stream.
-
Mark the accumulation start date (the date the first drop of waste enters the container).[12]
-
-
Accumulate Waste Safely:
Part 4: Disposal Pathway and Workflow
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[13][14] The recommended and often required disposal method for this class of chemical is high-temperature incineration.
Disposal Method:
-
Incineration: The waste must be disposed of through a licensed professional waste disposal service.[7][12] These facilities operate incinerators equipped with afterburners and scrubbers to safely break down the compound and neutralize hazardous combustion byproducts like HCl gas.[7]
-
Prohibited Methods: Never dispose of this compound down the drain or in the regular trash.[5] This is illegal and poses a significant threat to public health and the environment.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
Part 5: Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.[12]
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials like spill pads or sand.
-
Personal Protection: Do not attempt cleanup without the proper PPE (gloves, goggles, lab coat, and respirator if needed).[7]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste.[8]
Conclusion
The responsible management of chemical waste is a fundamental duty of every scientist. For this compound, this requires treating it as a hazardous halogenated organic compound. By adhering to the principles of hazard assessment, proper segregation, containment, and professional disposal, we uphold our commitment to safety, protect our environment, and ensure the integrity of our research endeavors.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists.
- Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from Environmental Marketing Services website.
- MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (2026, January 14).
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Sigma-Aldrich. (2022, November 15). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Angene Chemical. (2024, December 28). Safety Data Sheet.
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety documents.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Vasilenko, I. V., et al. (2020). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers (Basel). Available from: [Link]
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Liu, J., et al. (2025, August 7). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
- Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers.
Sources
- 1. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 12. calpaclab.com [calpaclab.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. wku.edu [wku.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide for Laboratory Professionals
As a senior application scientist, my priority is to empower your research with not only high-quality reagents but also the critical knowledge to handle them safely and effectively. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine. The following recommendations are grounded in established safety principles for similar chlorinated heterocyclic compounds, ensuring a robust framework for laboratory safety.
Hazard Assessment: Understanding the Risks
Based on the analysis of related benzoxazine and chlorinated compounds, researchers should anticipate that this compound may present the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Allergic Skin Reaction: Some benzoxazine derivatives are known to be skin sensitizers.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
Given the presence of chlorine atoms, combustion may produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy involves more than just a single piece of equipment. It is a system designed to protect you from potential exposure. The following sections detail the minimum recommended PPE for handling this compound.
Engineering Controls: Your First Line of Defense
Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
Essential Personal Protective Equipment
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][7] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile rubber gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid skin contact. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or procedures with a significant splash risk, consider a chemical-resistant apron or coveralls .[7] |
| Respiratory Protection | When handling the compound as a powder, or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. A respirator with P95 or P100 particulate filters is recommended.[2] For operations that may generate vapors, an organic vapor cartridge may also be required. |
Step-by-Step Protocols for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound.
Preparation and Donning PPE
-
Inspect Your Gear: Before entering the lab, carefully inspect all PPE for damage.
-
Hand Washing: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Don your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety goggles and face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Handling and Experimental Work
-
Always handle the compound within a fume hood.
-
Use non-sparking tools.[3]
-
Keep containers tightly closed when not in use.[1]
Doffing PPE and Decontamination
-
Gloves: Remove gloves using a technique that prevents your bare skin from touching the outer surface.
-
Face Shield and Goggles: Remove by handling the straps.
-
Lab Coat/Apron: Remove by turning it inside out.
-
Respirator: Remove last.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound should be treated as hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Contaminated PPE: Dispose of as hazardous waste.
Do not allow the product to enter drains.[2][3][5] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (2026, January 14). [Source Not Available].
-
Guidance for Selection of Personal Protective Equipment for TDI Users. (2021, September). American Chemistry Council. [Link]
-
Safety Data Sheet - AA Blocks. (2025, January 18). AA Blocks. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

